Product packaging for 24-Methylenecholesterol-13C(Cat. No.:)

24-Methylenecholesterol-13C

Cat. No.: B1165137
M. Wt: 399.7 g/mol
InChI Key: INDVLXYUCBVVKW-OAMJWVSJSA-N
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Description

24-Methylenecholesterol-13C is a useful research compound. Its molecular formula is C28H46O and its molecular weight is 399.7 g/mol. The purity is usually 99.4% by HPLC; 99% atom 13C.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46O B1165137 24-Methylenecholesterol-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H46O

Molecular Weight

399.7 g/mol

IUPAC Name

(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-(113C)methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23?,24-,25?,26?,27+,28-/m1/s1/i3+1

InChI Key

INDVLXYUCBVVKW-OAMJWVSJSA-N

Purity

99.4% by HPLC; 99% atom 13C

Origin of Product

United States

Foundational & Exploratory

The Central Role of 24-Methylenecholesterol in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

24-Methylenecholesterol is a pivotal intermediate in the complex network of plant sterol metabolism. While not typically a major end-product, it stands at a critical metabolic branch point, directing carbon flux towards the synthesis of essential structural and signaling molecules. Its primary roles include serving as a direct precursor to campesterol, which is the progenitor of the brassinosteroid class of phytohormones, and acting as a substrate for the biosynthesis of specialized metabolites like withanolides and physalins. This guide provides an in-depth examination of the biosynthesis, metabolic fate, and physiological significance of 24-methylenecholesterol, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in plant biology and natural product development.

Introduction to Plant Sterols and 24-Methylenecholesterol

Plant sterols, or phytosterols, are vital isoprenoid-derived lipids that are structurally and functionally analogous to cholesterol in animal cells. They are integral components of cellular membranes, where they modulate fluidity, permeability, and the activity of membrane-bound enzymes[1][2]. Beyond their structural roles, phytosterols are precursors to a wide array of bioactive molecules, most notably the brassinosteroid (BR) hormones, which regulate numerous aspects of plant growth and development[3][4].

Within the diverse landscape of phytosterols, 24-methylenecholesterol occupies a unique and critical position. It is an intermediate in the biosynthesis of C28-sterols and represents a key bifurcation point in the sterol metabolic pathway[5][6]. The metabolic channeling of 24-methylenecholesterol determines the balance between the production of growth-promoting brassinosteroids and the synthesis of various specialized secondary metabolites, some with significant pharmacological value[5][7].

Biosynthesis of 24-Methylenecholesterol

The biosynthesis of 24-methylenecholesterol is a multi-step process originating from the isoprenoid pathway. The pathway begins with the cyclization of 2,3-oxidosqualene.

  • Cyclization: In plants, unlike animals and fungi which use lanosterol synthase, the enzyme cycloartenol synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol[8].

  • C-24 Methylation: The first committed step towards 24-alkylsterols is the methylation of cycloartenol at the C-24 position. This reaction is catalyzed by sterol C-24 methyltransferase 1 (SMT1), which uses S-adenosylmethionine as a methyl donor to produce 24-methylenecycloartanol[8][9]. The smt1 mutant in Arabidopsis accumulates cholesterol at the expense of C-24 alkylated sterols like sitosterol, highlighting the essential role of this enzyme[9][10].

  • Subsequent Modifications: Following methylation, a series of enzymatic reactions, including demethylations at the C-4 and C-14 positions and isomerizations, convert 24-methylenecycloartanol into 24-methylenecholesterol[3][11].

G cluster_main Biosynthesis of 24-Methylenecholesterol acetyl_coa Acetyl-CoA squalene 2,3-Oxidosqualene acetyl_coa->squalene Isoprenoid Pathway cycloartenol Cycloartenol squalene->cycloartenol CAS meth_cycloartenol 24-Methylene cycloartanol cycloartenol->meth_cycloartenol SMT1 episterol Episterol meth_cycloartenol->episterol Multiple Steps (SMO, CPI, CYP51) dehydroepisterol 5-Dehydroepisterol episterol->dehydroepisterol DWF7/STE1 meth_cholesterol 24-Methylenecholesterol dehydroepisterol->meth_cholesterol DWF5

Caption: Simplified biosynthetic pathway of 24-methylenecholesterol in plants.

Metabolic Fates and Core Functions

24-Methylenecholesterol is a critical metabolic hub. Its downstream conversion is tightly regulated, channeling it into at least two major, functionally distinct pathways.

Precursor to Brassinosteroids via Campesterol

The most well-characterized role of 24-methylenecholesterol is as the immediate precursor to campesterol, a key entry point into brassinosteroid (BR) biosynthesis[3][4][8].

  • Conversion to Campesterol: The conversion involves the reduction of the C24(28) double bond. This reaction is catalyzed by the enzyme Δ24-sterol reductase, also known as DWARF1 (DWF1) or Sterol Side Chain Reductase 1 (SSR1)[8][10][12]. Mutants deficient in DWF1, such as the Arabidopsis dwf1 mutant, accumulate high levels of 24-methylenecholesterol and exhibit a severe dwarf phenotype due to BR deficiency[12][13]. This phenotype can be rescued by the application of downstream BR intermediates, confirming the metabolic block[12]. The reaction can proceed via a two-step mechanism involving a Δ24(25) intermediate or, as shown in some species like Ajuga reptans, through a direct reduction[14].

  • Brassinosteroid Synthesis: Once formed, campesterol is converted through a series of oxidation steps, catalyzed by enzymes like DWF4 (a C-22 hydroxylase) and DET2 (a 5α-reductase), to produce brassinolide, the most bioactive brassinosteroid[9][15].

Precursor to Specialized Metabolites

In certain plant families, such as the Solanaceae, 24-methylenecholesterol serves as the branching point for the synthesis of medicinally important steroids like withanolides and physalins[5][7].

  • Conversion to 24-Methyldesmosterol: Instead of being reduced to campesterol, 24-methylenecholesterol can be isomerized to 24-methyldesmosterol. This reaction is catalyzed by a sterol Δ24-isomerase (24ISO)[5].

  • Physalin and Withanolide Synthesis: 24-methyldesmosterol is the precursor that is channeled into the complex biosynthetic pathways leading to physalins and withanolides[5]. Suppressing the Pa24ISO gene in Physalis angulata led to reduced levels of 24-methyldesmosterol and physalin B, alongside an increase in campesterol, demonstrating the direct competition between the two pathways at the 24-methylenecholesterol branch point[5].

G cluster_fates Metabolic Fates of 24-Methylenecholesterol meth_chol 24-Methylenecholesterol campesterol Campesterol meth_chol->campesterol DWF1 / SSR1 (Reduction) meth_desmosterol 24-Methyldesmosterol meth_chol->meth_desmosterol 24ISO (Isomerization) brs Brassinosteroids (Growth & Development) campesterol->brs Multiple Steps (e.g., DWF4, DET2) physalins Physalins / Withanolides (Defense / Medicinal) meth_desmosterol->physalins Multiple Steps

Caption: 24-Methylenecholesterol as a key metabolic branch point.
Role in Membrane Function and Stress Response

As a key phytosterol, 24-methylenecholesterol contributes to the overall sterol pool that regulates the physical properties of cell membranes[1]. The ratio of different sterols, including 24-methyl sterols (like campesterol derived from 24-methylenecholesterol) and 24-ethyl sterols (like sitosterol), is dynamic and can change in response to environmental cues[16]. Abiotic stresses such as temperature fluctuations and drought can lead to alterations in the plant sterol profile, which is thought to be an adaptive mechanism to maintain membrane integrity and function[8][17]. While direct evidence for a specific signaling role of 24-methylenecholesterol in stress is limited, its position as a precursor to signaling molecules (brassinosteroids) and defense compounds (physalins) implicates its metabolism as a crucial component of the plant's integrated stress response[18].

Quantitative Analysis of 24-Methylenecholesterol

The concentration of 24-methylenecholesterol can vary significantly between plant species, tissues, and developmental stages. Its levels are often tightly regulated, and significant accumulation is typically observed only in mutants where its downstream conversion is blocked.

Plant/GenotypeTissueCondition24-Methylenecholesterol LevelCampesterol LevelReference
Arabidopsis thaliana (Wild Type)SeedlingsStandardNot specified, lowNormal[12]
Arabidopsis thaliana (dwf1 mutant)SeedlingsStandard~12x higher than Wild TypeGreatly diminished[12]
Lycopersicon esculentum (Wild Type)Upper four nodes6 weeks old0.94 µg/g dry wt14.5 µg/g dry wt[15]
Lycopersicon esculentum (dpy mutant)Upper four nodes6 weeks old0.81 µg/g dry wt12.3 µg/g dry wt[15]
Physalis angulata (Control)LeavesStandardRelative peak area: ~100Relative peak area: ~120[5]
Physalis angulata (Pa24ISO-silenced)LeavesVIGSRelative peak area: ~95Relative peak area: ~195[5]

Table 1: Comparative levels of 24-methylenecholesterol and its downstream product campesterol in different plant systems. Note that the dpy mutant in tomato is affected later in the brassinosteroid pathway, hence sterol precursor levels are similar to wild type[15]. In Pa24ISO-silenced plants, flux is redirected from physalin biosynthesis to campesterol biosynthesis[5].

Experimental Protocols

The analysis of 24-methylenecholesterol requires robust methods for extraction, separation, and quantification due to its structural similarity to other phytosterols and its relatively low abundance in wild-type tissues. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique used for this purpose[19][20].

General Protocol for Sterol Analysis by GC-MS

This protocol is a generalized workflow based on methodologies cited in the literature[15][20][21][22].

1. Sample Preparation and Extraction:

  • Homogenization: Freeze plant tissue (0.5-1.0 g fresh weight) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a ball mill.

  • Saponification: Transfer the powder to a screw-cap glass tube. Add 5 mL of 1 M KOH in 90% ethanol. Add an internal standard (e.g., epicoprostanol or dihydrocholesterol) at a known concentration. Heat the mixture at 80°C for 1-2 hours to hydrolyze steryl esters and glycosides, liberating free sterols.

  • Extraction: After cooling, add 5 mL of water and 5 mL of n-hexane. Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases. Carefully collect the upper hexane layer containing the non-saponifiable lipids (including sterols). Repeat the hexane extraction two more times and pool the extracts.

2. Purification (Optional but Recommended):

  • Solid-Phase Extraction (SPE): To remove interfering compounds, the pooled hexane extract can be passed through a silica-based SPE cartridge. Elute with a solvent of increasing polarity, collecting the fraction containing the sterols.

3. Derivatization:

  • Evaporate the hexane extract to dryness under a stream of nitrogen gas.

  • To increase volatility for GC analysis, convert the sterols to their trimethylsilyl (TMS) ethers. Add 50-100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide [BSTFA] with 1% trimethylchlorosilane [TMCS]) to the dried extract.

  • Seal the vial and heat at 70°C for 30-60 minutes.

4. GC-MS Analysis:

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • Chromatography: Use a capillary column suitable for sterol separation, such as a 95% dimethyl, 5% diphenyl-polysiloxane column (e.g., DB-5ms or equivalent)[19]. A typical temperature program would be: initial temperature of 180°C, ramp to 280°C at 5-10°C/min, and hold for 10-20 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For identification, perform a full scan (e.g., m/z 50-600). For quantification, use selected ion monitoring (SIM) mode, tracking characteristic ions for TMS-derivatized 24-methylenecholesterol and the internal standard for higher sensitivity and specificity[15].

5. Data Analysis:

  • Identify 24-methylenecholesterol based on its retention time and mass spectrum compared to an authentic standard.

  • Quantify the amount by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard, using a calibration curve generated from standards.

G cluster_workflow Experimental Workflow: Sterol Analysis sample Plant Tissue Collection (e.g., leaves, seedlings) grind Homogenization (Liquid Nitrogen) sample->grind sapon Saponification (KOH in EtOH, 80°C) + Internal Standard grind->sapon extract Liquid-Liquid Extraction (n-Hexane) sapon->extract dry Evaporation (Nitrogen Stream) extract->dry deriv Derivatization (e.g., BSTFA, 70°C) dry->deriv gcms GC-MS Analysis (Separation & Detection) deriv->gcms data Data Processing (Identification & Quantification) gcms->data

References

A Technical Guide to the Biosynthesis of 13C-Labeled 24-Methylenecholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 24-Methylenecholesterol, with a specific focus on the incorporation of the stable isotope Carbon-13 (¹³C). This document details the biosynthetic pathway, experimental protocols for its production in engineered yeast, and methods for quantitative analysis of the labeled product.

The Biosynthetic Pathway of 24-Methylenecholesterol

24-Methylenecholesterol is a key intermediate in the biosynthesis of various phytosterols and certain bioactive compounds.[1][2] Its production can be efficiently achieved in the yeast Saccharomyces cerevisiae by genetically modifying the native ergosterol biosynthesis pathway.[2][3][4] The core strategy involves redirecting metabolic flux away from ergosterol production and introducing a key enzyme to facilitate the synthesis of 24-Methylenecholesterol.

The biosynthesis begins with the common precursor acetyl-CoA, which enters the mevalonate pathway to form sterol intermediates.[2][5] In engineered yeast, the pathway is diverted at the level of ergosta-5,7,24-trienol (5-dehydroepisterol).[2][4] This is achieved by disrupting the endogenous genes ERG5 and ERG4. ERG5 encodes a C-22 desaturase, and its disruption prevents the conversion of ergosta-5,7,24-trienol to ergosta-5,7,22,24(28)-tetraenol.[2][6] The disruption of ERG4, which encodes a C-24(28) reductase, prevents the final step of ergosterol synthesis.[2][6]

To complete the pathway to 24-Methylenecholesterol, a heterologous 7-dehydrocholesterol reductase (DHCR7) is introduced.[2][3][4] This enzyme reduces the C-7 double bond of ergosta-5,7,24-trienol to yield 24-Methylenecholesterol.[2][4]

The characteristic C-24 methyl group of 24-Methylenecholesterol is introduced earlier in the pathway by a C-24 sterol methyltransferase (SMT), encoded by the ERG6 gene in yeast.[6][7][8] This enzyme utilizes S-adenosyl methionine (SAM) as the methyl group donor.[7][9]

Introduction of the ¹³C Isotope

The incorporation of ¹³C into the 24-Methylenecholesterol molecule can be achieved by providing ¹³C-labeled precursors in the culture medium. The position of the label within the final molecule depends on the precursor used:

  • ¹³C-Glucose or ¹³C-Acetate: Using uniformly labeled ¹³C-glucose or [1,2-¹³C₂]acetate as the primary carbon source will result in the incorporation of ¹³C throughout the entire sterol backbone, as acetyl-CoA is the fundamental building block.[10][11][12]

  • ¹³C-Methionine or ¹³C-SAM: To specifically label the C-28 methyl group at the C-24 position, ¹³C-labeled S-adenosyl methionine (SAM) or its precursor, ¹³C-methionine, can be supplied.[7][9] The methyl group from SAM is transferred by the sterol methyltransferase (SMT) to the C-24 position of the sterol side chain.[7][8]

The choice of labeled precursor allows for targeted isotopic labeling to study specific aspects of sterol metabolism, biosynthesis, and interaction with other molecules.

Signaling Pathway Diagram

Biosynthesis_of_24_Methylenecholesterol_13C cluster_labeling ¹³C Labeling AcetylCoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway AcetylCoA->Mevalonate_Pathway Multiple steps C13_Glucose [¹³C]-Glucose C13_Glucose->AcetylCoA C13_Acetate [¹³C]-Acetate C13_Acetate->AcetylCoA SAM S-adenosyl methionine (SAM) ERG6 ERG6 (SMT) SAM->ERG6 C13_SAM [¹³C]-SAM C13_SAM->ERG6 C13_Methionine [¹³C]-Methionine C13_Methionine->C13_SAM Zymosterol Zymosterol Mevalonate_Pathway->Zymosterol Ergosta_5_7_24_trienol Ergosta-5,7,24-trienol (5-dehydroepisterol) Zymosterol->Ergosta_5_7_24_trienol Multiple steps Ergosta_5_7_22_24_tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta_5_7_24_trienol->Ergosta_5_7_22_24_tetraenol ERG5 Methylenecholesterol 24-Methylenecholesterol Ergosta_5_7_24_trienol->Methylenecholesterol DHCR7 Ergosterol Ergosterol Ergosta_5_7_22_24_tetraenol->Ergosterol ERG4 C13_Methylenecholesterol [¹³C]-24-Methylenecholesterol ERG6->Ergosta_5_7_24_trienol Methylation at C-24 ERG5 ERG5 (C-22 desaturase) [Disrupted] ERG4 ERG4 (C-24(28) reductase) [Disrupted] DHCR7 DHCR7 (7-dehydrocholesterol reductase) [Heterologous]

Caption: Biosynthesis pathway of 24-Methylenecholesterol in engineered S. cerevisiae.

Experimental Protocols

The following sections provide detailed methodologies for the production and analysis of ¹³C-labeled 24-Methylenecholesterol in engineered S. cerevisiae.

Yeast Strain Engineering

Objective: To construct a S. cerevisiae strain capable of producing 24-Methylenecholesterol.

Methodology:

  • Gene Disruption:

    • The endogenous ERG4 and ERG5 genes are disrupted using homologous recombination.

    • Disruption cassettes containing a selectable marker (e.g., URA3, LEU2) flanked by sequences homologous to the regions upstream and downstream of the target gene are generated by PCR.

    • The disruption cassettes are transformed into the desired S. cerevisiae strain using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

    • Successful transformants are selected on appropriate dropout media.

    • Gene disruption is confirmed by diagnostic PCR of the genomic DNA from the transformants.

  • Heterologous Gene Expression:

    • The coding sequence for a 7-dehydrocholesterol reductase (DHCR7) from an organism such as Xenopus laevis (XlDHCR7) is codon-optimized for expression in yeast.[2][3]

    • The DHCR7 gene is cloned into a yeast expression vector under the control of a strong constitutive promoter (e.g., TEF1, GPD).

    • The expression cassette is integrated into the yeast genome at a specific locus (e.g., the ERG5 locus to replace the disrupted gene) or maintained on a high-copy episomal plasmid.[3][10]

    • Successful integration or transformation is confirmed by PCR and/or selection on appropriate media.

¹³C Labeling and Cultivation

Objective: To produce ¹³C-labeled 24-Methylenecholesterol by cultivating the engineered yeast strain with ¹³C-labeled precursors.

Methodology:

  • Seed Culture Preparation:

    • A single colony of the engineered yeast strain is inoculated into 5 mL of standard rich medium (e.g., YPD) and grown overnight at 30°C with shaking (220 rpm).[2]

  • Shake-Flask Cultivation for Labeling:

    • The overnight seed culture is used to inoculate 50 mL of a defined minimal medium in a 250 mL shake flask to an initial OD₆₀₀ of 0.1.[2]

    • The minimal medium contains the desired ¹³C-labeled precursor as the primary carbon or methyl source:

      • For backbone labeling: Use a defined medium with [U-¹³C₆]-glucose as the sole carbon source.

      • For specific methyl labeling: Use a defined medium with standard glucose and supplemented with [methyl-¹³C]-L-methionine.

    • The cultures are incubated at 30°C with shaking at 220 rpm for 72-96 hours.[2]

Sterol Extraction and Analysis

Objective: To extract, identify, and quantify ¹³C-labeled 24-Methylenecholesterol from the yeast culture.

Methodology:

  • Cell Harvesting and Saponification:

    • Yeast cells are harvested by centrifugation.

    • The cell pellet is washed with distilled water and then resuspended in a methanolic KOH solution (e.g., 60% KOH in 50% methanol).

    • The mixture is heated at 80-90°C for 1-2 hours to saponify the lipids.

  • Extraction of Non-Saponifiable Lipids (Sterols):

    • After cooling, the non-saponifiable lipids (including sterols) are extracted with an organic solvent such as n-hexane or petroleum ether.

    • The extraction is typically performed three times to ensure complete recovery.

    • The organic phases are pooled and washed with distilled water until neutral.

    • The solvent is evaporated under a stream of nitrogen to yield the crude sterol extract.

  • Quantitative and Qualitative Analysis:

    • High-Performance Liquid Chromatography (HPLC):

      • The dried sterol extract is redissolved in a suitable solvent (e.g., methanol, acetonitrile).

      • Analysis is performed on a C18 reverse-phase column with a mobile phase such as methanol/water or acetonitrile/water.

      • Detection is carried out using a UV detector at a wavelength of 205-210 nm for sterols lacking conjugated double bonds.

      • Quantification is achieved by comparing the peak area to a standard curve of pure 24-Methylenecholesterol.

    • Gas Chromatography-Mass Spectrometry (GC-MS):

      • For GC analysis, the sterols are often derivatized (e.g., silylated with BSTFA) to increase their volatility.

      • The derivatized sample is injected into a GC-MS system.

      • The mass spectrum of the 24-Methylenecholesterol peak is analyzed to confirm its identity and to determine the extent and pattern of ¹³C incorporation by observing the mass shifts in the molecular ion and characteristic fragment ions.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • For detailed structural confirmation and precise determination of the ¹³C labeling pattern, ¹³C-NMR and ¹H-NMR are employed.[5][8]

      • The purified ¹³C-labeled 24-Methylenecholesterol is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

      • ¹³C-NMR will show enhanced signals for the labeled carbon atoms, and the coupling patterns can provide information about adjacent ¹³C atoms.[5]

Experimental Workflow Diagram

Experimental_Workflow Yeast_Engineering 1. Yeast Strain Engineering - Disrupt ERG4 & ERG5 - Express heterologous DHCR7 Cultivation 2. Cultivation with ¹³C Precursor - Shake-flask culture - Feed [¹³C]-Glucose or [¹³C]-Methionine Yeast_Engineering->Cultivation Extraction 3. Sterol Extraction - Cell harvesting - Saponification - Hexane extraction Cultivation->Extraction Analysis 4. Analysis - HPLC (Quantification) - GC-MS (ID & ¹³C Incorporation) - NMR (Structural Confirmation) Extraction->Analysis Final_Product Purified [¹³C]-24-Methylenecholesterol Analysis->Final_Product

Caption: Experimental workflow for the production and analysis of ¹³C-24-Methylenecholesterol.

Quantitative Data

The production of 24-Methylenecholesterol in engineered S. cerevisiae has been reported with varying yields depending on the specific strain, cultivation conditions, and expression strategies.

Engineered Strain AttributeCultivation MethodTiter (mg/L)Reference
Disruption of ERG4 & ERG5, expression of XlDHCR7Shake-flask178[2][3]
Disruption of ERG4 & ERG5, two copies of XlDHCR7Shake-flask225[2][3]

The efficiency of ¹³C incorporation is dependent on the precursor concentration, cultivation time, and the metabolic state of the cells. It is generally high when the labeled precursor is the sole source of the specific atoms. Quantitative analysis by mass spectrometry or NMR is required to determine the precise enrichment levels at specific atomic positions.[5][12]

Conclusion

This technical guide outlines a robust and reproducible methodology for the biosynthesis of ¹³C-labeled 24-Methylenecholesterol. By leveraging the well-characterized genetics and metabolism of Saccharomyces cerevisiae, researchers can efficiently produce this valuable isotopically labeled compound. The detailed protocols for strain engineering, labeled cultivation, and downstream analysis provide a solid foundation for scientists in various fields to produce and utilize ¹³C-24-Methylenecholesterol for applications ranging from metabolic flux analysis to structural biology and drug development.

References

An In-depth Technical Guide to 24-Methylenecholesterol-13C: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

24-Methylenecholesterol is a significant phytosterol found in a variety of plants, algae, and marine invertebrates.[1][2] Its unique structure, featuring a methylene group at the C-24 position of the cholesterol side chain, imparts distinct biological activities. This technical guide provides a comprehensive overview of 24-Methylenecholesterol, with a particular focus on its 13C-labeled analogue. The isotopic labeling of this molecule is a powerful tool for tracing its metabolic fate and elucidating its mechanisms of action in biological systems. While the user's request for "24-Methylenecholesterol-13C" does not specify the position of the isotopic label, this guide will assume the common and synthetically accessible [28-13C] labeling for illustrative purposes. The fundamental chemical and physical properties are considered identical to the unlabeled compound.

Chemical Structure and Properties

24-Methylenecholesterol is a sterol with the IUPAC name (3β)-ergosta-5,24(28)-dien-3-ol. The structure consists of a rigid four-ring steroid nucleus and a flexible side chain containing a double bond between C-24 and C-28.

Structure with Carbon Numbering:

24-Methylenecholesterol Structure with Carbon Numbering

Caption: Chemical structure of 24-Methylenecholesterol with standard carbon numbering of the steroid nucleus and side chain.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 24-Methylenecholesterol is presented below.

PropertyValueReference
Molecular Formula C₂₈H₄₆O[3]
Molecular Weight 398.7 g/mol [3]
Physical State Solid[3]
Melting Point Not Available[4]
Boiling Point Not Available[4]
Water Solubility Practically insoluble[4]
LogP Not Available[4]
¹³C NMR See detailed data below[5]
Mass Spectrometry See detailed data below[3][6]

¹³C NMR Spectral Data (CDCl₃, δ in ppm): [5]

Carbon No.Chemical Shift (ppm)Carbon No.Chemical Shift (ppm)Carbon No.Chemical Shift (ppm)
137.31121.12118.9
231.71239.82236.2
371.81342.32333.8
442.31456.824156.9
5140.81524.32534.8
6121.71628.32622.0
731.91756.12721.9
831.91811.928106.0
950.21919.4
1036.52040.5

Mass Spectrometry (Electron Ionization) of TMS Derivative: [6][7][8]

The trimethylsilyl (TMS) ether derivative of 24-Methylenecholesterol is commonly analyzed by GC-MS.

m/zRelative IntensityFragment
470Moderate[M]+
455High[M-CH₃]+
386High[M-Side Chain]+
343Moderate
255High

Biological Activity and Signaling Pathways

24-Methylenecholesterol exhibits a range of biological activities, including anti-inflammatory, anti-aging, and neuroprotective effects.

Anti-inflammatory Activity: COX Inhibition

24-Methylenecholesterol has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Experimental Protocol: Cyclooxygenase (COX-1 and COX-2) Inhibitor Screening Assay (Fluorometric) [9]

This protocol is adapted from commercially available kits and provides a general method for assessing the inhibitory activity of 24-Methylenecholesterol against COX-1 and COX-2.

Materials:

  • COX-1 or COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • NaOH

  • Test inhibitor (24-Methylenecholesterol) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., SC560 for COX-1, Celecoxib for COX-2)

  • 96-well plate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Inhibitor Preparation:

    • Dissolve 24-Methylenecholesterol in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Prepare serial dilutions of the stock solution to achieve a range of test concentrations. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Setup:

    • Prepare the following in a 96-well plate:

      • Enzyme Control (EC): Add assay buffer and the same volume of solvent used for the inhibitor.

      • Inhibitor Wells (S): Add the diluted 24-Methylenecholesterol solutions.

      • Inhibitor Control (IC): Add the positive control inhibitor.

  • Reaction Preparation:

    • Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the respective COX enzyme (COX-1 or COX-2).

    • Add the Reaction Master Mix to all wells.

  • Initiation and Measurement:

    • Prepare a diluted solution of Arachidonic Acid/NaOH.

    • Initiate the reaction by adding the diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of 24-Methylenecholesterol using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Sterol Biosynthesis Pathway

24-Methylenecholesterol is a key intermediate in the biosynthesis of other important sterols in plants and fungi. The following diagram illustrates a simplified biosynthetic pathway leading to and from 24-Methylenecholesterol, as engineered in Saccharomyces cerevisiae.[10][11]

Sterol_Biosynthesis Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol 24-Methylenecholesterol 24-Methylenecholesterol Ergosta-5,7,24(28)-trienol->24-Methylenecholesterol DHCR7 Campesterol Campesterol 24-Methylenecholesterol->Campesterol DWF1/DIM Brassinosteroids Brassinosteroids Campesterol->Brassinosteroids

Caption: Simplified sterol biosynthesis pathway highlighting the role of 24-Methylenecholesterol.

Anti-aging and Neuroprotective Effects

Studies have indicated that 24-Methylenecholesterol possesses anti-aging and neuroprotective properties, which are primarily attributed to its anti-oxidative stress activity.[12][13][14] It has been shown to reduce intracellular reactive oxygen species (ROS) and malondialdehyde (MDA) levels.[13]

The following diagram illustrates the proposed mechanism of action for the anti-aging and neuroprotective effects of 24-Methylenecholesterol.

Neuroprotective_Mechanism cluster_0 Cellular Stressors cluster_1 24-Methylenecholesterol Intervention cluster_2 Cellular Response cluster_3 Biological Outcomes Oxidative_Stress Oxidative_Stress 24MC 24-Methylenecholesterol ROS_Reduction Reduced ROS 24MC->ROS_Reduction Inhibits MDA_Reduction Reduced MDA 24MC->MDA_Reduction Inhibits Antioxidant_Pathways Activation of Antioxidant Pathways 24MC->Antioxidant_Pathways Activates Anti_Aging Anti-aging Effects ROS_Reduction->Anti_Aging Neuroprotection Neuroprotective Effects ROS_Reduction->Neuroprotection MDA_Reduction->Anti_Aging MDA_Reduction->Neuroprotection Antioxidant_Pathways->Anti_Aging Antioxidant_Pathways->Neuroprotection

Caption: Conceptual diagram of the anti-oxidative stress mechanism of 24-Methylenecholesterol.

Experimental Methodologies

Extraction and Purification of 24-Methylenecholesterol

The following is a general protocol for the extraction and purification of sterols, including 24-Methylenecholesterol, from biological samples.[15][16][17][18]

Experimental Protocol: Sterol Extraction and Purification

Materials:

  • Biological sample (e.g., plant tissue, algal biomass)

  • Methanolic potassium hydroxide (2 M)

  • Diethyl ether

  • Hexane

  • Acetonitrile

  • Methanol

  • Silica gel for thin-layer chromatography (TLC)

  • Trimethylsilylating agent (e.g., BSTFA)

  • Internal standard (e.g., betulin)

Procedure:

  • Saponification:

    • Homogenize the biological sample.

    • Add methanolic potassium hydroxide and heat to saponify the lipids. This process hydrolyzes ester linkages, releasing the free sterols.

  • Extraction:

    • After cooling, extract the unsaponifiable fraction (containing sterols) with diethyl ether or hexane.

    • Wash the organic phase with water to remove soaps and other water-soluble impurities.

  • Solvent Evaporation:

    • Evaporate the organic solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude lipid extract.

  • Fractionation by TLC:

    • Apply the crude extract to a silica gel TLC plate.

    • Develop the plate using a suitable solvent system (e.g., hexane:ethyl acetate) to separate the different lipid classes.

    • Identify the sterol band by comparison with a standard or by using a visualizing agent (e.g., iodine vapor).

    • Scrape the silica gel containing the sterol fraction from the plate.

  • Derivatization:

    • Extract the sterols from the silica gel with a suitable solvent.

    • Evaporate the solvent and treat the residue with a trimethylsilylating agent to form TMS ethers. This step increases the volatility and thermal stability of the sterols for GC analysis.

  • Analysis:

    • Analyze the derivatized sterol fraction by Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification. Use an internal standard for accurate quantification.

Conclusion

24-Methylenecholesterol is a phytosterol with significant and diverse biological activities. The use of its 13C-labeled isotopologue is invaluable for detailed metabolic and mechanistic studies. This guide has provided a comprehensive overview of its chemical structure, properties, and key experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research into the specific signaling pathways modulated by 24-Methylenecholesterol will undoubtedly uncover new therapeutic opportunities.

References

The Biological Significance of 24-Methylenecholesterol in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Insects, being sterol auxotrophs, are fundamentally dependent on dietary sources for sterols, which are critical for a myriad of physiological processes.[1][2][3] Among the various phytosterols, 24-methylenecholesterol (24-MC) has emerged as a molecule of profound biological significance, particularly for phytophagous insects like honey bees.[4][5] This technical guide provides an in-depth examination of the role of 24-methylenecholesterol in insect physiology, metabolism, and development. It consolidates current research to elucidate its function as a precursor to essential hormones, a structural component of cellular membranes, and a key nutritional factor influencing longevity and reproductive success.[1][6][7] Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers in entomology, biochemistry, and those engaged in the development of novel insecticides targeting sterol-dependent pathways.

Introduction: The Imperative of Sterols in Insect Physiology

Unlike most other animals, insects lack the genetic machinery for the de novo biosynthesis of sterols.[3] This metabolic limitation, termed sterol auxotrophy, necessitates the acquisition of sterols from their diet.[2] Sterols serve three indispensable functions in insects:

  • Structural Integrity: They are integral components of cellular and organellar membranes, modulating fluidity and stability.[3][7]

  • Hormonal Precursors: They are the exclusive precursors for the biosynthesis of ecdysteroids, the steroid hormones that govern critical developmental processes such as molting and metamorphosis.[1][3][8]

  • Signaling Roles: Sterols and their derivatives can act as signaling molecules that influence various aspects of development and physiology.[1][9]

Herbivorous insects fulfill their sterol requirement by consuming plants, which are rich in phytosterols. However, not all phytosterols are equally useful. The insect's ability to dealkylate and metabolize specific plant sterols into usable forms, primarily cholesterol, is a critical factor for survival and development.[3] 24-Methylenecholesterol stands out as a key phytosterol that is particularly vital for the health and propagation of many insect species.[4][5]

24-Methylenecholesterol: A Keystone Phytosterol for Insects

24-Methylenecholesterol is a C28 sterol prevalent in the pollen of many plant species.[5] Its unique structure makes it an efficient substrate for various metabolic processes in insects.

Primary Biological Roles

The significance of 24-MC is multifaceted, extending from the cellular to the organismal level. In honey bees (Apis mellifera), it is considered the most critical dietary sterol for colony growth and worker longevity.[1][4]

  • Ecdysteroid Synthesis: 24-MC serves as a precursor for the synthesis of ecdysteroids. Insects can metabolize it to produce cholesterol, which is then converted into 20-hydroxyecdysone (20E), the primary molting hormone.[1][8]

  • Membrane Function: It is incorporated into cellular membranes, contributing to their structural and functional integrity.[4][10]

  • Growth and Development: Adequate dietary 24-MC is directly linked to successful brood production, larval development, and overall insect fitness.[2][6] Studies on honey bees have shown that diets supplemented with 24-MC lead to significantly higher survival, head protein content, and abdominal lipid content.[1][11]

  • Sequestration and Nutritional Provisioning: In social insects like honey bees, nurse bees assimilate 24-MC from pollen and selectively transfer it to developing larvae via brood food (royal jelly).[4][11] It forms a complex with Major Royal Jelly Protein 1 (MRJP1), highlighting a specialized transport and delivery mechanism.[9][12][13] Recent research has identified the mandibular glands as the specific site for secreting 24-MC into the food jelly.[12][13]

Metabolism and Physiological Fate of 24-Methylenecholesterol

The metabolic journey of 24-MC from dietary ingestion to physiological action involves several key steps, including uptake, conversion, and sequestration.

Dietary Uptake and Ecdysteroid Synthesis Pathway

Upon ingestion, phytosterols like 24-MC are absorbed in the insect's midgut. The subsequent conversion to cholesterol is a vital metabolic process, which then enters the ecdysteroidogenic pathway. This pathway involves a series of enzymatic reactions, many of which are catalyzed by cytochrome P450 enzymes encoded by the "Halloween" genes (Neverland, Spook, Phantom, Disembodied, Shadow, Shade).[8] The pathway culminates in the production of the active molting hormone, 20E.

Caption: Simplified Ecdysteroid Biosynthesis Pathway in insects.

Sequestration and Transfer in Honey Bee Nurse Bees

In honey bees, nurse bees play a crucial role in processing and distributing 24-MC. They consume pollen, and the assimilated 24-MC is enriched in the mandibular glands before being secreted into the brood food. This ensures that larvae, which have limited foraging capabilities, receive an adequate supply of this essential sterol.

Royal_Jelly_Secretion 24-MC Sequestration and Secretion in Nurse Bees Pollen Pollen Consumption NurseBee Nurse Bee Pollen->NurseBee Ingestion HG Hypopharyngeal Gland (Synthesizes MRJP1) NurseBee->HG MG Mandibular Gland (Secretes 24-MC) NurseBee->MG BroodFood Brood Food (Royal Jelly) [MRJP1 + 24-MC Complex] HG->BroodFood Secretes MRJP1 MG->BroodFood Secretes 24-MC Larva Larval Development BroodFood->Larva Progressive Provisioning

Caption: 24-MC sequestration and secretion pathway in honey bee nurse bees.

Quantitative Impact on Insect Physiology

Laboratory studies have provided quantitative data on the physiological impact of dietary 24-MC. Experiments on honey bees using artificial diets with varying concentrations of 24-MC have demonstrated a dose-dependent effect on key health indicators.

Table 1: Effect of Dietary 24-Methylenecholesterol on Honey Bee Survival and Diet Consumption Data summarized from Chakrabarti et al. (2019).[1][2]

24-MC Concentration (% Dry Diet Weight)Mean Survival (%) After 21 DaysMean Diet Consumption (mg/bee) After 21 Days
0% (Control)~35%~6.5
0.10%~55%~8.0
0.25%~60%~8.5
0.50%~65%~9.0
0.75%~70%~9.5
1.00%~75%~10.0

Table 2: Effect of Dietary 24-Methylenecholesterol on Honey Bee Protein and Lipid Content Data summarized from Chakrabarti et al. (2019).[1][2]

24-MC Concentration (% Dry Diet Weight)Mean Head Protein Content (%)Mean Abdominal Lipid Content (%)
0% (Control)~48%~1.8%
0.10%~52%~2.2%
0.25%~55%~2.5%
0.50%~58%~2.8%
0.75%~60%~3.0%
1.00%~62%~3.2%

These data clearly indicate that increasing dietary 24-MC significantly enhances survival, food consumption, and the accumulation of crucial protein and lipid reserves.[1][2]

Experimental Methodologies for Studying Insect Sterols

Investigating the role of 24-MC requires controlled laboratory experiments. The following protocols are based on methodologies employed in key studies.[1][2]

Protocol: Laboratory Feeding Studies with Artificial Diets

This protocol is designed to assess the physiological effects of varying dietary sterol concentrations in a controlled environment.

Experimental_Workflow Experimental Workflow for Physiological Impact Assessment cluster_analysis 5. Biochemical and Proteomic Analysis Start Start: Newly Emerged Bees DietPrep 1. Artificial Diet Formulation - Base Diet (Protein, Carbs) - 24-MC dissolved in solvent (e.g., acetone) - Mix to achieve target concentrations (0% to 1.0%) Start->DietPrep CageSetup 2. Experimental Cage Setup - Introduce bees to cages - Provide diet patty, sugar syrup, and water DietPrep->CageSetup Incubation 3. Incubation and Monitoring - Maintain controlled conditions (Temp, Humidity) - Record daily mortality for survival analysis - Measure weekly diet consumption CageSetup->Incubation Sampling 4. Sample Collection (e.g., at Day 21) - Collect live bees from each treatment group - Dissect tissues (Head, Abdomen) Incubation->Sampling ProteinAssay Head Protein Quantification Sampling->ProteinAssay LipidAssay Abdominal Lipid Extraction & Quantification Sampling->LipidAssay Proteomics Proteomic Analysis (e.g., LC-MS/MS) Sampling->Proteomics DataAnalysis 6. Statistical Analysis & Interpretation ProteinAssay->DataAnalysis LipidAssay->DataAnalysis Proteomics->DataAnalysis

Caption: Workflow for assessing the physiological impact of 24-MC.

Detailed Steps:

  • Diet Formulation:

    • Prepare a basal artificial diet mixture (e.g., soy protein, yeast, vitamins, minerals).

    • Dissolve a precise amount of 24-methylenecholesterol in a solvent like acetone.[1]

    • Add the sterol-acetone solution to the dry diet mixture to create patties with final concentrations ranging from 0% (control) to 1.0% by dry weight.[1][2] A control group with only acetone should be included to account for solvent effects.

  • Insect Husbandry:

    • Use newly emerged adult insects (e.g., honey bees) to ensure a uniform age cohort.

    • House them in laboratory cages under controlled temperature and humidity.

    • Provide the prepared diet patties, a carbohydrate source (e.g., sucrose solution), and water ad libitum.

  • Data Collection:

    • Monitor cages daily to record mortality for survival analysis (e.g., Kaplan-Meier curves).

    • Measure the weight of consumed diet patties weekly to determine consumption rates.

    • At the end of the experimental period (e.g., 21 days), collect a subset of live bees for analysis.

  • Physiological Analysis:

    • Protein Content: Dissect heads, homogenize the tissue, and use a standard protein assay (e.g., Bradford or BCA) to quantify total protein.

    • Lipid Content: Dissect abdomens, dry them to a constant weight, and perform lipid extraction using a solvent (e.g., ether) to determine the percentage of lipid content.[1]

Protocol: Sterol Extraction and Quantification
  • Homogenization: Homogenize insect tissues (e.g., whole body, specific glands) in a suitable solvent mixture, such as chloroform:methanol.

  • Saponification: Saponify the lipid extract using a strong base (e.g., potassium hydroxide) to hydrolyze esterified sterols.

  • Extraction: Extract the non-saponifiable fraction, which contains the free sterols, using a non-polar solvent like hexane or ether.

  • Derivatization: Silylate the sterols (e.g., using BSTFA) to increase their volatility for gas chromatography.

  • Analysis: Analyze the derivatized sterols using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification against a known standard.

Implications for Drug and Insecticide Development

The absolute reliance of insects on dietary sterols and their unique metabolic pathways present promising targets for the development of novel, species-specific insecticides.[7][14]

Sterol Metabolism as a Vulnerable Target

Disrupting the uptake or metabolism of essential sterols like 24-MC can lead to catastrophic physiological failures. Potential strategies include:

  • Inhibiting Dealkylation Enzymes: Developing molecules that block the conversion of phytosterols to cholesterol would deprive the insect of the necessary precursor for ecdysteroid synthesis.[7]

  • Blocking Sterol Transporters: Identifying and inhibiting proteins responsible for sterol absorption in the gut could induce sterol deficiency.

  • Interfering with Ecdysteroid Synthesis: Targeting the "Halloween" gene enzymes can directly halt the production of molting hormones, causing developmental arrest and mortality.[8]

This approach offers a high degree of specificity, as the target pathways are either unique to insects or differ significantly from those in vertebrates, minimizing off-target effects.

Insecticide_Target_Logic Logical Framework for Targeting Sterol Metabolism Diet Dietary 24-MC Uptake Sterol Uptake & Transport (Midgut) Diet->Uptake Metabolism Metabolic Conversion (Dealkylation) Uptake->Metabolism Membrane Membrane Incorporation Uptake->Membrane Target1 Target 1: Inhibit Uptake Uptake->Target1 Ecdysone_Path Ecdysteroid Biosynthesis Metabolism->Ecdysone_Path Target2 Target 2: Inhibit Dealkylation Metabolism->Target2 Target3 Target 3: Inhibit Ecdysteroid Synthesis Ecdysone_Path->Target3 Failure2 Compromised Membrane Integrity Target1->Failure2 Failure1 Molting & Developmental Failure Target2->Failure1 Target3->Failure1 Pest_Control Pest Control Failure1->Pest_Control Failure2->Pest_Control

Caption: Logic for insecticide development targeting sterol pathways.

Conclusion and Future Directions

24-Methylenecholesterol is not merely a nutrient but a cornerstone of insect physiology, essential for development, reproduction, and survival. Its central role in the biosynthesis of ecdysteroids and in maintaining cellular structure underscores its biological significance. The quantitative links between dietary 24-MC and key health metrics in honey bees provide a clear mandate for its inclusion in artificial diets for managed pollinators. Furthermore, the metabolic pathways that process 24-MC represent a fertile ground for developing next-generation insecticides that are both effective and environmentally sound. Future research should focus on elucidating the "black box" of ecdysteroid synthesis, identifying the specific enzymes and transporters involved in phytosterol metabolism, and exploring how variations in pollen sterol profiles across landscapes may impact wild insect populations.

References

The Metabolic Journey of 24-Methylenecholesterol in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

24-Methylenecholesterol is a prominent phytosterol found in various plant-based food sources. While structurally similar to cholesterol, its metabolic fate in mammals diverges significantly from that of its endogenous counterpart and from its pathway in plants. This technical guide provides a comprehensive overview of the current scientific understanding of the absorption, distribution, metabolism, and excretion of 24-methylenecholesterol in mammalian systems. We delve into the key enzymatic players, or lack thereof, that dictate its biotransformation, present available quantitative data, and detail the experimental methodologies used to elucidate these pathways. Particular emphasis is placed on the role of 24-dehydrocholesterol reductase (DHCR24) and the implications of its substrate specificity. This document serves as a critical resource for researchers in lipid metabolism, nutrition, and pharmacology.

Introduction to 24-Methylenecholesterol

24-Methylenecholesterol is an intermediate in the biosynthesis of other plant sterols like campesterol and stigmasterol[1][2]. As a component of the human diet, its interaction with mammalian metabolic machinery is of significant interest. Unlike cholesterol, which is vital for mammalian cell membrane structure and as a precursor for steroid hormones and bile acids, phytosterols are generally poorly absorbed[3]. The central enzyme in the final step of cholesterol biosynthesis is 24-dehydrocholesterol reductase (DHCR24), which reduces the delta-24 double bond of sterol intermediates[4][5]. A key question has been whether this enzyme can metabolize dietary 24-methylenecholesterol in mammals.

Absorption, Distribution, and Excretion

The handling of phytosterols, including 24-methylenecholesterol, in the intestine is a selective process governed by a series of transporters.

  • Absorption : Intestinal uptake of dietary sterols is facilitated by the Niemann-Pick C1-Like 1 (NPC1L1) transporter located on the apical membrane of enterocytes[3]. However, the absorption efficiency for phytosterols is remarkably low, with less than 5% being absorbed compared to approximately 50% for dietary cholesterol[3].

  • Efflux : The vast majority of absorbed phytosterols are actively pumped back into the intestinal lumen by the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8. This efflux mechanism is a primary reason for the low systemic bioavailability of plant sterols[3].

  • Distribution : The small fraction of 24-methylenecholesterol that enters circulation is transported in lipoproteins. Tissue distribution data for 24-methylenecholesterol is sparse, but it is expected to be found in trace amounts in the liver and peripheral tissues.

  • Excretion : Systemic 24-methylenecholesterol is eventually transported to the liver, where it can be secreted into bile, facilitated by ABCG5/G8 transporters, and ultimately eliminated in the feces[6].

G Fig. 1: Sterol Transport in an Enterocyte cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_lymph Lymph / Blood Lumen_Sterols Cholesterol 24-Methylenecholesterol NPC1L1 NPC1L1 Lumen_Sterols->NPC1L1 Uptake ABCG5G8 ABCG5/G8 NPC1L1->ABCG5G8 Intracellular Pool Chylomicron Chylomicrons NPC1L1->Chylomicron Packaging (<5% of Phytosterols) ABCG5G8->Lumen_Sterols Efflux (>95% of Phytosterols) Circulation To Liver and Peripheral Tissues Chylomicron->Circulation

Fig. 1: Sterol Transport in an Enterocyte

The Metabolic Bottleneck: The Role of DHCR24

The primary metabolic fate of 24-methylenecholesterol in plants is its reduction to campesterol, a reaction catalyzed by a Δ24-sterol reductase[1]. In mammals, the analogous enzyme, 24-dehydrocholesterol reductase (DHCR24), is responsible for converting desmosterol to cholesterol in the final step of the Bloch pathway of cholesterol biosynthesis[4][7].

However, compelling evidence indicates that mammalian DHCR24 is ineffective at reducing the Δ²⁴⁽²⁸⁾ exocyclic double bond of 24-methylenecholesterol. A pivotal study demonstrated that the Δ²⁴⁽²⁸⁾-bond was not detectably reduced by rats either in vivo or in liver enzyme preparations[8]. This suggests that mammalian DHCR24 discriminates between the endocyclic Δ²⁴⁽²⁵⁾ double bond of substrates like desmosterol and the exocyclic Δ²⁴⁽²⁸⁾ bond of 24-methylenecholesterol[8]. Consequently, mammals are incapable of biosynthesizing 24-methylcholesterol (campesterol) from 24-methylenecholesterol, a pathway that readily occurs in plants[8].

This enzymatic specificity means that for the most part, 24-methylenecholesterol is not further metabolized in the main sterol biosynthetic pathways and is treated as a foreign compound destined for elimination.

G Fig. 2: Differential Metabolism of Δ24-Sterols cluster_mammals Mammalian Pathway cluster_plants Plant Pathway Desmosterol Desmosterol (Δ24(25) bond) Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 24MC_mammal 24-Methylenecholesterol (Δ24(28) bond) No_Reaction No Significant Metabolism 24MC_mammal->No_Reaction DHCR24 24MC_plant 24-Methylenecholesterol (Δ24(28) bond) Campesterol Campesterol 24MC_plant->Campesterol Δ24-Sterol Reductase

Fig. 2: Differential Metabolism of Δ24-Sterols

Other Potential Metabolic Transformations

While the reduction by DHCR24 is not a significant pathway, other metabolic enzymes could theoretically act on 24-methylenecholesterol.

  • Hydroxylation : Cytochrome P450 enzymes, such as CYP46A1 (cholesterol 24-hydroxylase), are critical for cholesterol homeostasis in the brain by converting cholesterol to the more soluble 24S-hydroxycholesterol[9][10][11]. While CYP46A1 is primarily expressed in the neurons of the brain and retina[11][12], its activity on phytosterols like 24-methylenecholesterol in mammals has not been extensively documented. Such hydroxylation would increase its polarity and facilitate excretion.

  • Bile Acid Synthesis : In the liver, cholesterol is converted to bile acids. It is plausible that the small amount of absorbed 24-methylenecholesterol could be a substrate for bile acid synthesis pathways, though this would likely be a minor route.

Pathophysiological Relevance: Desmosterolosis

The importance of the DHCR24 enzyme is highlighted by the rare autosomal recessive disorder, desmosterolosis[7][13]. This condition is caused by mutations in the DHCR24 gene, leading to deficient enzyme activity[14][15][16]. The result is a buildup of the cholesterol precursor desmosterol in plasma and tissues, and a corresponding decrease in cholesterol production[7]. This leads to severe developmental and neurological problems, underscoring the critical, and highly specific, role of DHCR24 in mammalian sterol metabolism[13][17].

Quantitative Data

Quantitative data on the metabolic fate of 24-methylenecholesterol in mammals is limited. Most studies focus on the broader class of phytosterols.

Table 1: Representative Phytosterol Absorption in Mammals

Species Sterol Absorption Efficiency (%) Reference
Human General Phytosterols < 5% [3]
Human Cholesterol ~50% [3]

| Rabbit | Campestanol | 0.3 - 3.0% (diet dependent) |[18] |

Table 2: Sterol Levels in Hamster Brain and Plasma

Sterol Tissue Concentration (pmol/mg protein) Reference
Desmosterol Brain 182 [19]
Lathosterol Brain 258 [19]
24S-Hydroxycholesterol Brain 1088 [19]
24S-Hydroxycholesterol Plasma 24 ng/ml [19]

Experimental Protocols

The analysis of sterols from biological matrices is a complex process requiring robust extraction and sensitive analytical techniques.

Protocol: Extraction and Analysis of Sterols from Plasma

This protocol is adapted from comprehensive methods developed for analyzing a wide array of sterols and their metabolites[20].

  • Sample Preparation : To 200 µl of human plasma, add a suite of deuterated internal standards to allow for accurate quantification.

  • Lipid Extraction : Perform a bulk lipid extraction using a solvent system such as methanol:dichloromethane to disrupt lipoproteins and solubilize the lipids.

  • Hydrolysis (Saponification) : To cleave sterol esters and liberate free sterols, hydrolyze the sample. A common method involves adding a strong base in an alcohol solvent (e.g., ethanolic KOH) and incubating at an elevated temperature (e.g., 60°C) for 1-2 hours.

  • Solid-Phase Extraction (SPE) : Isolate the neutral sterol fraction from the hydrolyzed extract using an SPE cartridge. This step removes more polar and non-lipid contaminants.

  • Derivatization : To improve chromatographic properties and mass spectrometric sensitivity, convert the sterols to their trimethylsilyl (TMS) ether derivatives using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Analysis :

    • Gas Chromatography-Mass Spectrometry (GC-MS) : Separate the derivatized sterols on a capillary GC column and detect them using a mass spectrometer. GC-MS provides excellent separation and characteristic fragmentation patterns for sterol identification and quantification[21].

    • Liquid Chromatography-Mass Spectrometry (LC-MS) : Alternatively, use HPLC with a C18 column coupled to a tandem mass spectrometer (MS/MS). This method often requires atmospheric pressure chemical ionization (APCI) and can offer high sensitivity and selectivity without derivatization[20].

G Fig. 3: General Workflow for Sterol Analysis Start Plasma Sample (with Internal Standards) Extract Lipid Extraction (e.g., Methanol:DCM) Start->Extract Hydrolyze Saponification (cleave esters) Extract->Hydrolyze SPE Solid-Phase Extraction (isolate sterols) Hydrolyze->SPE Derivatize Derivatization (optional) (e.g., TMS ethers for GC-MS) SPE->Derivatize Analyze Instrumental Analysis Derivatize->Analyze GCMS GC-MS Analyze->GCMS LCMS LC-MS/MS Analyze->LCMS End Data Processing & Quantification GCMS->End LCMS->End

References

An In-depth Technical Guide to the Enzymatic Conversion of 24-Methylenecholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

24-Methylenecholesterol is a key branch-point intermediate in phytosterol biosynthesis, serving as a precursor to a variety of bioactive steroids with significant implications for agriculture and medicine. This technical guide provides a comprehensive overview of the enzymatic conversion of 24-methylenecholesterol, focusing on the core enzymes, reaction mechanisms, and downstream metabolic pathways. Detailed experimental protocols for studying these conversions and available quantitative data are presented to facilitate further research and development in this field.

Introduction

24-Methylenecholesterol, a C28 sterol, occupies a critical juncture in the intricate network of sterol biosynthesis in plants and other organisms. Its metabolic fate is primarily determined by the action of two key enzyme classes that catalyze its conversion into distinct products, each initiating a cascade of reactions leading to physiologically important molecules. Understanding the enzymatic control of 24-methylenecholesterol metabolism is paramount for applications ranging from the development of plant growth regulators to the synthesis of novel therapeutic agents. This guide will delve into the two primary enzymatic conversions of 24-methylenecholesterol, providing a technical framework for researchers in the field.

Enzymatic Conversion Pathways

The two major enzymatic pathways diverging from 24-methylenecholesterol are the reductive conversion to campesterol and the isomeric conversion to 24-methyldesmosterol.

Conversion to Campesterol by Δ24-Sterol Reductase (DWF1)

The reduction of the C24(28)-methylene group of 24-methylenecholesterol to a C24-methyl group, yielding campesterol, is catalyzed by the enzyme Δ24-sterol reductase , commonly known as DWARF1 (DWF1) . Campesterol is a crucial precursor in the biosynthesis of brassinosteroids, a class of plant hormones that regulate a wide array of developmental processes, including cell elongation, division, and differentiation.[1]

Two distinct mechanisms for this conversion have been identified in different plant species:

  • Direct Reduction: As observed with the ArDWF1 enzyme from Ajuga reptans, 24-methylenecholesterol is directly reduced to campesterol in a single step. This reaction proceeds with the retention of the C-25 hydrogen.

  • Two-Step Reduction: The OsDWF1 enzyme from Oryza sativa (rice) catalyzes the reduction via a two-step mechanism involving a Δ24(25)-intermediate. In this process, the C-25 hydrogen is eliminated.

Conversion to 24-Methyldesmosterol by Sterol Δ24-Isomerase (24ISO)

The isomerization of the exocyclic double bond at C24(28) in 24-methylenecholesterol to an endocyclic double bond at C24(25) yields 24-methyldesmosterol. This reaction is catalyzed by sterol Δ24-isomerase (24ISO) , a paralog of DWARF1.[2][3] This enzymatic step is the committing step in the biosynthesis of withanolides, a large family of steroidal lactones with diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[4][5] This pathway is particularly prominent in members of the Solanaceae family, such as Withania somnifera (Ashwagandha).[2]

Quantitative Data

EnzymeSubstrateProduct(s)OrganismQuantitative Data
ArDWF1 24-MethylenecholesterolCampesterolAjuga reptansDirect, single-step reduction.
OsDWF1 24-MethylenecholesterolCampesterolOryza sativaTwo-step reduction via a Δ24(25) intermediate.
Pa24ISO 24-Methylenecholesterol24-MethyldesmosterolPhysalis angulataIsomerization reaction.
Ws24ISO 24-Methylenecholesterol24-MethyldesmosterolWithania somniferaIsomerization reaction.

Experimental Protocols

The study of 24-methylenecholesterol conversion often involves heterologous expression of the relevant enzymes in a host system that either lacks or has a modified endogenous sterol biosynthesis pathway. Saccharomyces cerevisiae (yeast) is a commonly used host for this purpose.

Heterologous Expression of DWF1 or 24ISO in Saccharomyces cerevisiae

This protocol describes the general workflow for expressing a plant-derived DWF1 or 24ISO gene in yeast to study its enzymatic activity.

Objective: To produce functional DWF1 or 24ISO enzyme in yeast for in vivo or in vitro characterization.

Materials:

  • Yeast expression vector (e.g., pYES-DEST52, pESC-URA)

  • Competent S. cerevisiae strain (e.g., INVSc1, or a strain with a modified sterol profile)

  • Yeast transformation kit (e.g., lithium acetate/polyethylene glycol method)

  • Appropriate selective yeast growth media (e.g., SC-Ura for uracil selection)

  • Inducible promoter system (e.g., galactose-inducible GAL1 promoter)

  • 24-Methylenecholesterol standard

  • Solvents for extraction (e.g., hexane, ethyl acetate)

  • GC-MS or LC-MS/MS for analysis

Procedure:

  • Gene Cloning:

    • Obtain the full-length cDNA of the DWF1 or 24ISO gene of interest.

    • Clone the cDNA into a suitable yeast expression vector under the control of an inducible promoter.

    • Verify the construct by DNA sequencing.

  • Yeast Transformation:

    • Transform the expression vector into a suitable S. cerevisiae strain using a standard protocol.

    • Select for transformed colonies on appropriate selective media.

  • Protein Expression:

    • Inoculate a single colony of transformed yeast into selective liquid media and grow overnight.

    • Inoculate a larger culture with the overnight culture and grow to mid-log phase (OD600 ≈ 0.6-0.8).

    • Induce protein expression by adding the appropriate inducer (e.g., galactose) to the culture medium.

    • Continue to incubate the culture for 24-48 hours to allow for protein expression and enzymatic conversion of endogenous or supplemented 24-methylenecholesterol.

  • Sterol Extraction:

    • Harvest the yeast cells by centrifugation.

    • Wash the cell pellet with sterile water.

    • Perform lipid extraction using a suitable method, such as saponification followed by hexane extraction.

  • Analysis:

    • Analyze the extracted sterols by GC-MS or LC-MS/MS.

    • Compare the sterol profile of the yeast expressing the enzyme of interest to a control strain (e.g., transformed with an empty vector) to identify the product of the enzymatic reaction.

In Vitro Enzyme Assay for DWF1 or 24ISO

This protocol outlines a method for assaying the enzymatic activity of DWF1 or 24ISO using a cell-free extract from the heterologous expression system.

Objective: To determine the enzymatic activity and kinetic parameters of DWF1 or 24ISO in a controlled in vitro environment.

Materials:

  • Yeast cell pellet expressing the enzyme of interest

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors)

  • Glass beads or a French press for cell lysis

  • Ultracentrifuge

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • NADPH (for 24ISO)

  • 24-Methylenecholesterol substrate (dissolved in a suitable solvent like acetone or β-cyclodextrin)

  • Solvents for extraction (e.g., ethyl acetate)

  • GC-MS or LC-MS/MS for analysis

Procedure:

  • Preparation of Cell-Free Extract:

    • Resuspend the yeast cell pellet in lysis buffer.

    • Lyse the cells using glass beads or a French press.

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove cell debris.

    • Collect the supernatant and perform a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction (where many sterol-modifying enzymes are located).

    • Resuspend the microsomal pellet in reaction buffer.

  • Enzymatic Reaction:

    • Set up reaction tubes containing the microsomal fraction, reaction buffer, and any necessary cofactors (e.g., NADPH for 24ISO).

    • Initiate the reaction by adding the 24-methylenecholesterol substrate.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.

    • Stop the reaction by adding a solvent like ethyl acetate.

  • Product Extraction and Analysis:

    • Extract the sterols from the reaction mixture.

    • Analyze the products by GC-MS or LC-MS/MS to quantify the amount of product formed.

  • Kinetic Analysis (Optional):

    • To determine Km and Vmax, perform the assay with varying concentrations of 24-methylenecholesterol and measure the initial reaction rates.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.

Analytical Methods for Sterol Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase, while MS identifies and quantifies the separated compounds based on their mass-to-charge ratio.

  • Sample Preparation: Sterols are typically derivatized (e.g., silylation) to increase their volatility and improve chromatographic separation.

  • Analysis: The retention time and mass spectrum of the derivatized product are compared to those of an authentic standard for identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Principle: LC separates compounds based on their polarity and interactions with a stationary phase, followed by detection and quantification using tandem mass spectrometry, which provides high selectivity and sensitivity.

  • Sample Preparation: Sterols can often be analyzed directly without derivatization.

  • Analysis: The retention time and specific mass transitions (parent ion to fragment ion) are used for identification and quantification against a standard curve.

Signaling Pathways and Logical Relationships

The enzymatic conversion of 24-methylenecholesterol is a critical control point that directs metabolic flux towards distinct and biologically significant pathways. The following diagrams illustrate these relationships.

Enzymatic_Conversion_of_24_Methylenecholesterol cluster_input Substrate cluster_enzymes Enzymes cluster_products Products 24-Methylenecholesterol 24-Methylenecholesterol DWF1 Δ24-Sterol Reductase (DWF1) 24-Methylenecholesterol->DWF1 24ISO Sterol Δ24-Isomerase (24ISO) 24-Methylenecholesterol->24ISO Campesterol Campesterol DWF1->Campesterol 24-Methyldesmosterol 24-Methyldesmosterol 24ISO->24-Methyldesmosterol

Enzymatic conversion of 24-Methylenecholesterol.

The products of these initial enzymatic conversions, campesterol and 24-methyldesmosterol, are precursors to important classes of signaling molecules and secondary metabolites.

Downstream_Pathways 24-Methylenecholesterol 24-Methylenecholesterol Campesterol Campesterol 24-Methylenecholesterol->Campesterol DWF1 24-Methyldesmosterol 24-Methyldesmosterol 24-Methylenecholesterol->24-Methyldesmosterol 24ISO Brassinosteroids Brassinosteroids (e.g., Brassinolide) Campesterol->Brassinosteroids Multiple Steps Withanolides Withanolides (e.g., Withaferin A) 24-Methyldesmosterol->Withanolides Multiple Steps

Downstream biosynthetic pathways.

A related sterol, desmosterol, which is the immediate precursor to cholesterol in the Bloch pathway, has been identified as a ligand for the Liver X Receptor (LXR), a key regulator of lipid metabolism and inflammation.[6] This suggests a potential for crosstalk between phytosterol and cholesterol metabolic pathways and their downstream signaling effects.

Desmosterol_LXR_Signaling Desmosterol Desmosterol LXR Liver X Receptor (LXR) Desmosterol->LXR activates TargetGenes Target Gene Expression LXR->TargetGenes LipidMetabolism Regulation of Lipid Metabolism and Inflammation TargetGenes->LipidMetabolism

Desmosterol activation of LXR signaling.

Conclusion

The enzymatic conversion of 24-methylenecholesterol represents a critical metabolic fork with profound implications for plant biology and pharmacology. The enzymes DWARF1 and sterol Δ24-isomerase dictate the flow of this key intermediate into the brassinosteroid and withanolide biosynthetic pathways, respectively. While the qualitative aspects of these conversions are well-documented, a significant gap exists in the quantitative understanding of their enzyme kinetics. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate these important enzymatic reactions. Future studies focusing on the detailed kinetic characterization of DWF1 and 24ISO will be crucial for the rational design of strategies to manipulate these pathways for agricultural and therapeutic benefit.

References

Methodological & Application

Application Note: Synthesis and Use of [28-¹³C]-24-Methylenecholesterol for Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

24-Methylenecholesterol is a significant phytosterol found in sources like pollen and serves as a crucial micronutrient and metabolic precursor in various organisms. For instance, it is vital for the development and survival of honey bees (Apis mellifera) and acts as a precursor in the biosynthesis of insect antifeedant steroids in plants like Nicandra physaloides[1]. Understanding the uptake, distribution, and metabolic fate of this sterol is critical for research in insect physiology, plant biochemistry, and potentially for developing novel pest management strategies.

Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful and safe alternative to radioactive tracers for in vivo and in vitro metabolic studies[2]. ¹³C-labeled compounds can be tracked using non-invasive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[3]. This document provides a detailed protocol for the chemical synthesis of 24-methylenecholesterol labeled with ¹³C at the C-28 position ([28-¹³C]-24-Methylenecholesterol) and outlines a general methodology for its application in tracer studies.

Synthesis Overview

The synthesis of [28-¹³C]-24-methylenecholesterol is achieved in a multi-step process starting from the commercially available 3β-hydroxy-5-cholenoic acid. The key transformation involves the introduction of the ¹³C-labeled methylene group via a Julia-Kocienski olefination reaction. This method provides a reliable route to the target molecule with good overall yield[4].

Experimental Protocols

Protocol 1: Chemical Synthesis of [28-¹³C]-24-Methylenecholesterol

This protocol is adapted from the six-step synthesis described by Quiroz et al., which achieves the target compound in approximately 20% overall yield from 3β-hydroxy-5-cholenoic acid[4]. The critical ¹³C-labeling step utilizes a Julia-Kocienski olefination for the methylenation of a key isopropyl ketone intermediate[4].

Step 1: Protection of the 3β-hydroxyl group

  • The starting material, 3β-hydroxy-5-cholenoic acid, is reacted with a suitable protecting group, such as tert-butyldimethylsilyl (TBS) chloride, to protect the hydroxyl function during subsequent reactions.

Step 2: Formation of the Weinreb Amide

  • The protected cholenic acid is converted to its corresponding Weinreb amide derivative. This intermediate is particularly useful for the subsequent controlled addition of an organometallic reagent to form a ketone[4].

Step 3: Synthesis of the Isopropyl Ketone Intermediate

  • The Weinreb amide is reacted with isopropylmagnesium chloride. This Grignard reagent adds to the amide to form the 24-ketocholesterol derivative (an isopropyl ketone)[4].

Step 4: Preparation of the ¹³C-labeled Methylenation Reagent

  • The ¹³C label is introduced using a custom-synthesized reagent, 1-tert-butyl-1H-tetrazol-5-yl [¹³C]-methyl sulfone ([¹³C]-TBTSO₂CH₃)[4]. This reagent is prepared from ¹³C-labeled methyl iodide.

Step 5: Julia-Kocienski Olefination (¹³C-labeling step)

  • The isopropyl ketone intermediate is subjected to a Julia-Kocienski olefination reaction with the [¹³C]-TBTSO₂CH₃ reagent. This reaction efficiently forms the ¹³C-labeled exocyclic double bond at the C-24 position, yielding the protected [28-¹³C]-24-methylenecholesterol[4]. The reaction is typically performed in THF at -78 °C with a strong base like NaHMDS[4].

Step 6: Deprotection

  • The TBS protecting group is removed from the 3β-hydroxyl position using a reagent like tetrabutylammonium fluoride (TBAF) to yield the final product, [28-¹³C]-24-methylenecholesterol[4].

Purification and Characterization

  • Purification after each step is typically achieved using silicic acid column chromatography[5].

  • The final product's purity and identity are confirmed by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods, particularly ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the incorporation and position of the ¹³C label[4][5].

Protocol 2: General Application in Tracer Studies

This protocol provides a general workflow for using the synthesized [28-¹³C]-24-methylenecholesterol to trace its metabolic fate in a biological system, adapted from methodologies for other ¹³C-labeled lipids[6][7].

1. Preparation and Administration of the Tracer

  • For Cell Culture: Dissolve [28-¹³C]-24-methylenecholesterol in a suitable solvent (e.g., ethanol) and add it to the culture medium to a final desired concentration. An incubation time of 24 to 72 hours is often sufficient to observe incorporation into cellular components[6][7].

  • For Organisms (e.g., insects): The labeled sterol can be incorporated into an artificial diet[1]. The amount administered will depend on the organism's size and metabolic rate.

2. Sample Collection

  • Cell Culture: After incubation, harvest the cells. Wash the cell pellets thoroughly with phosphate-buffered saline (PBS) to remove any unincorporated tracer before proceeding to extraction[6].

  • Organisms: At selected time points, collect relevant tissues (e.g., hemolymph, fat body, head) or the whole organism for analysis[1].

3. Lipid Extraction

  • Homogenize the collected cells or tissues.

  • Perform a total lipid extraction using a standard method, such as a Folch or Bligh-Dyer extraction with a chloroform/methanol solvent system.

  • To prevent oxidation during the process, it is critical to work under an inert atmosphere (e.g., nitrogen) and use solvents containing an antioxidant like butylated hydroxytoluene (BHT)[6].

4. Sample Analysis

  • The extracted lipids containing the ¹³C-labeled sterol and its potential metabolites are analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Isotope Ratio Mass Spectrometry (IRMS)[2][6].

  • GC-MS Analysis: This technique separates the different lipid components and the mass spectrometer detects the mass-to-charge ratio (m/z) of the fragments. The presence of the ¹³C label will result in a characteristic M+1 ion peak, allowing for quantification of the labeled compound relative to its unlabeled counterpart.

  • IRMS Analysis: For high-precision measurement of isotopic enrichment, the sample is combusted to CO₂, and the ratio of ¹³CO₂ to ¹²CO₂ is measured[2]. This provides a highly sensitive measure of the incorporation of the label into the total cholesterol or specific metabolite pool.

Data Presentation

Table 1: Summary of Key Reaction Yields in the Synthesis of [28-¹³C]-24-Methylenecholesterol. Data adapted from Quiroz et al.[4]

Step #Reaction NameKey ReagentsProductYield (%)
1-4Multi-step preparation3β-hydroxy-5-cholenoic acid, TBS-Cl, Weinreb amide formation, Grignard reactionIsopropyl ketone intermediateNot specified
5Julia-Kocienski Olefination[¹³C]-TBTSO₂CH₃, NaHMDSTBS-protected [28-¹³C]-24-methylenecholesterol51%
6DeprotectionTBAF[28-¹³C]-24-methylenecholesterolNot specified
Total Overall Synthesis - [28-¹³C]-24-methylenecholesterol 20%

Table 2: Hypothetical Results from a Tracer Study in an Insect Model. Illustrative data showing ¹³C enrichment in different tissues over time after dietary administration.

Time (hours)Tissue¹³C Enrichment (Atom % Excess)
12Hemolymph0.52
12Fat Body0.21
12Brain0.05
48Hemolymph0.35
48Fat Body0.88
48Brain0.15
96Hemolymph0.10
96Fat Body0.75
96Brain0.25

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediates Key Intermediates cluster_labeling Labeling Step cluster_final Final Product A 3β-hydroxy-5-cholenoic acid B TBS-protected Acid A->B TBS-Cl C Weinreb Amide Derivative B->C Weinreb Amide Formation D Isopropyl Ketone Intermediate C->D iPrMgCl E TBS-protected [28-13C]-24-Methylenecholesterol D->E G [28-13C]-24-Methylenecholesterol E->G TBAF Deprotection F [13C]-TBTSO2CH3 (Labeled Reagent) F->E

Caption: Synthetic pathway for [28-¹³C]-24-Methylenecholesterol.

Tracer_Workflow A 1. Administer Tracer ([13C]-24-Methylenecholesterol) B 2. Incubate / Time Course (e.g., 24-72h) A->B C 3. Collect Biological Samples (Tissues or Cells) B->C D 4. Total Lipid Extraction (Folch/Bligh-Dyer) C->D E 5. Sample Analysis (GC-MS or IRMS) D->E F 6. Data Interpretation (Quantify 13C Enrichment) E->F

Caption: Experimental workflow for a metabolic tracer study.

Metabolic_Fate A Dietary Intake ([13C]-24-Methylenecholesterol) B Uptake & Distribution (e.g., via Hemolymph) A->B C Incorporation into Tissues (e.g., Cell Membranes) B->C D Metabolic Conversion B->D E Biosynthesis of other Steroids (e.g., Ecdysteroids, Antifeedants) D->E

Caption: Potential metabolic fate of 24-Methylenecholesterol.

References

Application Notes and Protocols for Sterol Analysis Using 24-Methylenecholesterol-¹³C as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate quantification of sterols in biological matrices is crucial for understanding various physiological and pathological processes. Sterols, a class of lipids characterized by a four-ring steroid nucleus, play essential roles in maintaining cell membrane structure and function and serve as precursors for hormones and signaling molecules. Given their low abundance and complex sample matrices, precise and reliable analytical methods are paramount. Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis, offering high accuracy and precision by correcting for sample loss during preparation and for matrix effects during analysis.[1][2][3]

This document provides detailed application notes and protocols for the use of 24-Methylenecholesterol-¹³C as an internal standard for the quantitative analysis of sterols, particularly phytosterols, in various biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These guidelines are intended for researchers, scientists, and drug development professionals.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical procedure. The labeled standard is chemically identical to the analyte and thus behaves similarly during extraction, derivatization, and chromatographic separation. By measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses.

24-Methylenecholesterol-¹³C is an ideal internal standard for the analysis of various C28 and C29 phytosterols due to its structural similarity and co-elution with many common plant sterols. Its distinct mass-to-charge ratio (m/z) allows for its differentiation from the unlabeled endogenous sterols by the mass spectrometer.

Quantitative Data Summary

The following tables summarize typical validation parameters for analytical methods employing isotopically labeled internal standards for sterol analysis. While specific values may vary depending on the exact instrumentation and matrix, these provide a general expectation of performance.

Table 1: Typical GC-MS Method Performance for Phytosterol Analysis

ParameterBrassicasterolCampesterolStigmasterolβ-Sitosterol
Linear Range (µg/mL) 0.05 - 100.05 - 100.05 - 100.05 - 10
Correlation Coefficient (r²) > 0.99> 0.99> 0.99> 0.99
Limit of Detection (LOD) (ng/mL) 1111
Limit of Quantification (LOQ) (ng/mL) 10101010
Intra-day Precision (%RSD) < 10%< 10%< 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%< 15%< 15%
Recovery (%) 90 - 11090 - 11090 - 11090 - 110

Table 2: Typical LC-MS/MS Method Performance for Phytosterol Analysis

ParameterBrassicasterolCampesterolStigmasterolβ-Sitosterol
Linear Range (ng/mL) 1 - 10001 - 10001 - 10001 - 1000
Correlation Coefficient (r²) > 0.99> 0.99> 0.99> 0.99
Limit of Detection (LOD) (µg/L) 0.25 - 0.680.25 - 0.680.25 - 0.680.25 - 0.68
Limit of Quantification (LOQ) (ng/mL) 10101010
Within-run Variability (%CV) 1.4 - 9.91.4 - 9.91.4 - 9.91.4 - 9.9
Between-run Variability (%CV) 1.4 - 9.91.4 - 9.91.4 - 9.91.4 - 9.9
Accuracy (%) 97.8 - 100.397.8 - 100.397.8 - 100.397.8 - 100.3

Experimental Protocols

Protocol 1: Quantitative Analysis of Phytosterols by GC-MS

This protocol details the analysis of phytosterols in a biological matrix (e.g., animal feed, serum) using 24-Methylenecholesterol-¹³C as an internal standard.

1. Materials and Reagents

  • 24-Methylenecholesterol-¹³C solution (10 µg/mL in ethanol)

  • Phytosterol standards (Brassicasterol, Campesterol, Stigmasterol, β-Sitosterol)

  • Potassium hydroxide (KOH)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Iso-octane (HPLC grade)

  • Pentane (HPLC grade)

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine

  • Solid Phase Extraction (SPE) silica cartridges (6 mL)

  • Glass centrifuge tubes with screw caps

2. Sample Preparation and Extraction

  • Weigh approximately 1 gram of the homogenized sample into a glass centrifuge tube.

  • Add a known amount of 24-Methylenecholesterol-¹³C internal standard solution (e.g., 100 µL of a 10 µg/mL solution). The amount added should be comparable to the expected concentration of the analytes.

  • Add 5 mL of 10% KOH in methanol to the tube.

  • Cap the tube tightly and vortex for 30 seconds.

  • Incubate the sample at 80°C for 1 hour for saponification.

  • Cool the sample to room temperature.

  • Add 5 mL of water and 6 mL of pentane.

  • Vortex for 30 seconds and then centrifuge at 3000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction with another 6 mL of pentane and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

3. Solid Phase Extraction (SPE) Cleanup

  • Condition a silica SPE cartridge with 5 mL of hexane.

  • Redissolve the dried extract in 1 mL of hexane and load it onto the SPE cartridge.

  • Wash the cartridge with 5 mL of hexane to remove non-polar interferences.

  • Elute the sterols with 10 mL of a hexane:diethyl ether (9:1, v/v) mixture.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

4. Derivatization

  • To the dried sterol fraction, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 1 hour.

  • Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

5. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Column: VF-5-MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector: Splitless mode at 250°C

  • Oven Program: 110°C for 1 min, ramp at 20°C/min to 345°C, hold for 7.25 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for each silylated sterol and the internal standard. For example:

      • 24-Methylenecholesterol-¹³C-TMS: Monitor the molecular ion and key fragment ions, taking into account the mass shift due to the ¹³C label.

      • β-Sitosterol-TMS (example): m/z 486 (M+), 396, 381, 357

6. Quantification

  • Generate a calibration curve by analyzing standards containing known concentrations of each phytosterol and a constant concentration of the 24-Methylenecholesterol-¹³C internal standard.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Calculate the concentration of each phytosterol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantitative Analysis of Phytosterols by LC-MS/MS

This protocol is suitable for the analysis of free and esterified sterols without the need for derivatization.

1. Materials and Reagents

  • 24-Methylenecholesterol-¹³C solution (1 µg/mL in methanol)

  • Phytosterol standards (Brassicasterol, Campesterol, Stigmasterol, β-Sitosterol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic acid

  • Ammonium acetate

2. Sample Preparation and Extraction

  • To 100 µL of sample (e.g., serum), add a known amount of 24-Methylenecholesterol-¹³C internal standard solution (e.g., 20 µL of a 1 µg/mL solution).

  • For total sterols: Perform saponification as described in the GC-MS protocol (steps 1.3-1.6), followed by liquid-liquid extraction.

  • For free sterols: Proceed directly to liquid-liquid extraction. Add 1 mL of isopropanol and vortex for 30 seconds.

  • Add 1.5 mL of hexane and vortex for 1 minute.

  • Centrifuge at 3000 x g for 5 minutes.

  • Transfer the upper hexane layer to a clean tube.

  • Repeat the extraction and combine the hexane layers.

  • Evaporate the combined extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate

  • Gradient: Start with 80% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Optimize precursor and product ion transitions for each sterol and the internal standard. The primary ionization product for phytosterols is often the dehydrated ion [M+H-H₂O]⁺.[4]

    • 24-Methylenecholesterol-¹³C: Determine the appropriate MRM transition based on the ¹³C incorporation.

    • β-Sitosterol (example): m/z 397.4 → 382.4

4. Quantification

  • Construct calibration curves as described in the GC-MS protocol using the peak area ratios of the analyte to the internal standard.

  • Determine the concentrations of the phytosterols in the samples from the calibration curves.

Visualizations

Experimental Workflow for Sterol Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample add_is Add 24-Methylenecholesterol-¹³C Internal Standard sample->add_is saponification Saponification (for total sterols) add_is->saponification lle Liquid-Liquid Extraction add_is->lle for free sterols saponification->lle spe Solid Phase Extraction (optional cleanup) lle->spe dry_down1 Evaporation spe->dry_down1 derivatization Derivatization (Silylation) dry_down1->derivatization reconstitution Reconstitution dry_down1->reconstitution gcms_analysis GC-MS Analysis (SIM) derivatization->gcms_analysis quantification Quantification (Peak Area Ratio vs. Calibration Curve) gcms_analysis->quantification lcms_analysis LC-MS/MS Analysis (MRM) reconstitution->lcms_analysis lcms_analysis->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for sterol quantification using an internal standard.

Logical Relationship of Isotope Dilution

isotope_dilution cluster_sample Initial Sample cluster_standard Internal Standard cluster_processing Sample Processing cluster_analysis MS Analysis cluster_result Final Result analyte Endogenous Analyte (Unknown Amount) extraction Extraction, Cleanup, Potential Loss analyte->extraction is 24-Methylenecholesterol-¹³C (Known Amount) is->extraction ms Measure Peak Area Ratio (Analyte / Internal Standard) extraction->ms Ratio is Constant quant Accurate Quantification ms->quant

Caption: Principle of isotope dilution for accurate quantification.

References

Application Notes and Protocols for 13C Labeling of Plant Sterols in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the stable isotope labeling of plant sterols (phytosterols) in a cell culture system using 13C-labeled glucose. This method is essential for tracing the metabolic fate of precursors into key phytosterols such as campesterol and β-sitosterol, enabling detailed studies of their biosynthesis, trafficking, and regulation. The protocols outlined below are designed to be adaptable to various plant cell suspension cultures or other eukaryotic cell lines capable of synthesizing or metabolizing phytosterols.

Introduction

Plant sterols are vital structural components of plant cell membranes and serve as precursors for various signaling molecules. Their structural similarity to cholesterol makes them significant in human health, particularly in cholesterol absorption and metabolism. Understanding the biosynthetic pathways and metabolic flux of phytosterols is crucial for developing novel therapeutics and functional foods. Stable isotope labeling with 13C provides a powerful tool to quantitatively trace the incorporation of labeled precursors into specific sterol molecules, offering insights into pathway dynamics and regulation. This protocol focuses on the use of [U-13C6]-D-glucose as the isotopic tracer, which enters the central carbon metabolism and contributes to the acetyl-CoA pool, the primary building block for sterol biosynthesis via the mevalonate pathway.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from a 13C labeling experiment of plant sterols in a hypothetical plant cell suspension culture.

Disclaimer: The following data are illustrative examples based on typical outcomes of stable isotope labeling experiments. Actual results will vary depending on the cell line, culture conditions, and analytical methods used.

Table 1: Experimental Parameters for 13C Labeling of Plant Sterols

ParameterValueNotes
Cell LineArabidopsis thaliana suspension culture (e.g., T87)Can be adapted for other plant cell lines or relevant eukaryotic cells.
13C-Labeled Precursor[U-13C6]-D-Glucose99% isotopic purity.
Precursor Concentration2% (w/v) in culture mediumThis corresponds to the standard glucose concentration in many plant cell culture media.
Incubation Time Points0, 12, 24, 48, 72 hoursTo monitor the dynamics of 13C incorporation.
Culture Conditions25°C, 120 rpm shaking, darkStandard conditions for heterotrophic plant cell suspension cultures.
Replicatesn = 3For statistical significance.

Table 2: Time-Course of 13C Enrichment in Major Plant Sterols

Time (hours)Average 13C Enrichment in Campesterol (%)Average 13C Enrichment in β-Sitosterol (%)
01.1 (Natural Abundance)1.1 (Natural Abundance)
1215.412.8
2435.230.5
4858.952.1
7265.360.7

Table 3: Mass Isotopologue Distribution of β-Sitosterol at 48 hours

Mass IsotopologueRelative Abundance (%)
M+05.2
M+28.1
M+414.5
M+620.3
M+818.9
M+1013.7
M+129.8
M+145.5
M+16 and higher4.0

Experimental Protocols

Protocol 1: 13C Labeling of Plant Sterols in Suspension Cell Culture

This protocol describes the procedure for labeling plant sterols in a suspension cell culture using [U-13C6]-D-glucose.

Materials:

  • Plant cell suspension culture (e.g., Arabidopsis thaliana T87)

  • Growth medium (e.g., Murashige and Skoog medium) with glucose replaced by [U-13C6]-D-glucose (99% purity)

  • Sterile flasks and pipettes

  • Shaking incubator

  • Centrifuge and sterile centrifuge tubes

  • Liquid nitrogen

  • Freeze-dryer (lyophilizer)

Procedure:

  • Cell Culture Preparation: Grow the plant cell suspension culture in standard growth medium to the mid-logarithmic phase.

  • Initiation of Labeling: a. Pellet the cells by centrifugation at 150 x g for 5 minutes. b. Discard the supernatant containing the unlabeled medium. c. Resuspend the cell pellet in fresh growth medium where the standard glucose has been replaced with an equivalent concentration of [U-13C6]-D-glucose.

  • Incubation: Incubate the cells in the 13C-labeled medium under their standard growth conditions (e.g., 25°C, 120 rpm, in the dark).

  • Time-Course Sampling: At each designated time point (e.g., 0, 12, 24, 48, 72 hours), harvest an aliquot of the cell culture.

  • Cell Harvesting and Quenching: a. Pellet the cells by centrifugation (150 x g, 5 minutes). b. Quickly discard the supernatant. c. Wash the cell pellet once with sterile, ice-cold phosphate-buffered saline (PBS) to remove any residual labeled medium. d. Immediately freeze the cell pellet in liquid nitrogen to quench all metabolic activity.

  • Sample Preparation for Analysis: a. Lyophilize the frozen cell pellets to complete dryness. b. Record the dry weight of each sample. c. Store the dried cell pellets at -80°C until lipid extraction.

Protocol 2: Extraction and Saponification of Plant Sterols

This protocol details the extraction of total lipids and the subsequent saponification to release free sterols from their esterified forms.

Materials:

  • Lyophilized 13C-labeled cell pellets

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Saponification reagent: 1 M KOH in 90% ethanol

  • n-Hexane

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Nitrogen gas evaporator

Procedure:

  • Lipid Extraction (Bligh-Dyer Method): a. To the dried cell pellet (approximately 50-100 mg), add 1 ml of methanol and vortex thoroughly. b. Add 2 ml of chloroform and vortex for 2 minutes. c. Add 0.8 ml of 0.9% NaCl solution and vortex for another 2 minutes. d. Centrifuge at 1000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube. f. Repeat the extraction of the remaining aqueous phase and cell debris with another 2 ml of chloroform. g. Pool the organic phases.

  • Drying the Lipid Extract: Evaporate the solvent from the pooled organic phases under a gentle stream of nitrogen gas at 40°C.

  • Saponification: a. To the dried lipid extract, add 2 ml of the saponification reagent (1 M KOH in 90% ethanol). b. Incubate at 80°C for 1 hour in a water bath or heating block.

  • Extraction of Unsaponifiable Lipids (Sterols): a. After cooling to room temperature, add 2 ml of deionized water and 3 ml of n-hexane to the saponified mixture. b. Vortex vigorously for 2 minutes. c. Centrifuge at 1000 x g for 5 minutes. d. Collect the upper hexane layer containing the sterols into a new tube. e. Repeat the hexane extraction twice more and pool the hexane fractions.

  • Final Preparation: Evaporate the pooled hexane fractions to dryness under a stream of nitrogen. The dried residue contains the free sterols and is ready for derivatization and analysis.

Protocol 3: Derivatization and GC-MS Analysis of 13C-Labeled Plant Sterols

This protocol describes the derivatization of sterols to their trimethylsilyl (TMS) ethers for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried sterol extract

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Autosampler vials with inserts

Procedure:

  • Derivatization: a. Resuspend the dried sterol extract in 50 µl of pyridine. b. Add 50 µl of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Analysis: a. After cooling, transfer the derivatized sample to an autosampler vial. b. Inject 1 µl of the sample into the GC-MS system. c. GC Conditions (Example):

    • Injector Temperature: 280°C
    • Oven Program: Start at 180°C, hold for 1 min, ramp to 280°C at 10°C/min, then ramp to 300°C at 5°C/min, hold for 10 min.
    • Carrier Gas: Helium at a constant flow rate of 1 ml/min. d. MS Conditions (Example):
    • Ion Source Temperature: 230°C
    • Quadrupole Temperature: 150°C
    • Scan Range: m/z 50-600
    • Acquire data in full scan mode to observe the entire mass isotopologue distribution.

  • Data Analysis: a. Identify the peaks for campesterol-TMS and β-sitosterol-TMS based on their retention times and mass spectra compared to authentic standards. b. Determine the mass isotopologue distribution for each sterol by analyzing the ion clusters in the mass spectra. c. Correct for the natural abundance of 13C in the unlabeled sterols and the derivatizing agent. d. Calculate the percentage of 13C enrichment.

Visualizations

Phytosterol Biosynthesis Pathway from Glucose

The following diagram illustrates the key steps in the biosynthesis of campesterol and β-sitosterol from glucose via the mevalonate pathway.

Phytosterol_Biosynthesis cluster_0 Central Carbon Metabolism cluster_1 Sterol Biosynthesis Glucose Glucose (13C-labeled) Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Mevalonate_Pathway Mevalonate Pathway Acetyl_CoA->Mevalonate_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Squalene Squalene IPP->Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol _24_Methylene_cycloartanol 24-Methylene-cycloartanol Cycloartenol->_24_Methylene_cycloartanol Campesterol Campesterol _24_Methylene_cycloartanol->Campesterol Stigmasterol Stigmasterol Campesterol->Stigmasterol beta_Sitosterol β-Sitosterol Campesterol->beta_Sitosterol via Δ5-sterol reductase Glycolysis->Pyruvate Mevalonate_Pathway->HMG_CoA Sterol_Modification Sterol Modification

Caption: Biosynthesis of major plant sterols from glucose.

Experimental Workflow for 13C Labeling and Analysis

The diagram below outlines the complete experimental workflow from cell culture to data analysis.

Experimental_Workflow Start Start: Plant Cell Suspension Culture Labeling Incubate with [U-13C6]-D-Glucose Start->Labeling Harvest Harvest Cells at Time Points Labeling->Harvest Quench Quench Metabolism (Liquid Nitrogen) Harvest->Quench Lyophilize Lyophilize to Dryness Quench->Lyophilize Extract Lipid Extraction (Bligh-Dyer) Lyophilize->Extract Saponify Saponification (KOH in Ethanol) Extract->Saponify Extract_Sterols Extract Free Sterols (n-Hexane) Saponify->Extract_Sterols Derivatize Derivatization (BSTFA + TMCS) Extract_Sterols->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data_Analysis Data Analysis: - Peak Integration - Isotopologue Distribution - Enrichment Calculation GCMS->Data_Analysis End End: Quantitative Flux Information Data_Analysis->End

Caption: Workflow for 13C labeling and analysis of plant sterols.

Tracing a Key Nutrient: Applications of ¹³C-24-Methylenecholesterol in Honey Bee Nutrition Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: The use of stable isotope-labeled compounds, specifically ¹³C-24-Methylenecholesterol, has emerged as a powerful tool for elucidating the nutritional requirements and metabolic pathways of honey bees (Apis mellifera). As insects are generally incapable of synthesizing sterols de novo, they must acquire them from their diet. For honey bees, 24-methylenecholesterol, a phytosterol derived from pollen, is a critical micronutrient essential for brood rearing, adult longevity, and overall colony health.[1][2][3][4] By incorporating a ¹³C label into the 24-methylenecholesterol molecule, researchers can precisely track its uptake, distribution, and assimilation into various tissues, providing invaluable insights into its physiological role.

This document provides detailed protocols for conducting honey bee nutrition studies using ¹³C-24-Methylenecholesterol, along with a summary of key quantitative findings from relevant research. These methodologies are intended for researchers in entomology, apiculture, and drug development to assess the impacts of dietary components on honey bee health and to develop novel dietary supplements or therapeutic interventions.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of 24-methylenecholesterol on honey bee physiology.

Table 1: Effect of Dietary 24-Methylenecholesterol on Honey Bee Survival

Treatment Group (24-Methylenecholesterol Concentration)Proportion of Bees Surviving at 3 Weeks (Mean ± SE)
Control (0%)0.106 ± 0.009
0.1%0.197 ± 0.013
0.25%0.275 ± 0.015
0.5%0.383 ± 0.02
0.75%0.307 ± 0.03
1.0%0.363 ± 0.02

Source: Adapted from Chakrabarti et al. (2019).[3][5]

Table 2: Impact of Dietary 24-Methylenecholesterol on Honey Bee Physiology

Treatment Group (24-Methylenecholesterol Concentration)Mean Head Protein Content (µg per bee ± SE)Mean Abdominal Lipid Content (%)
Control (0%)276.47 ± 12.75Data not available in this format
0.1%308.87 ± 1.59Data not available in this format
0.25%352.34 ± 6.24Data not available in this format
0.5%359.23 ± 13.08Data not available in this format
0.75%416.58 ± 31.68Data not available in this format
1.0%539.26 ± 8.32Data not available in this format

Source: Adapted from Chakrabarti et al. (2019).[3]

Table 3: Mean Consumption of Artificial Diets per Honey Bee

Week¹³C-24-Methylenecholesterol Supplemented Group (mg ± SE)Control Group (mg ± SE)
112.82 ± 0.2510.24 ± 0.97
26.05 ± 0.972.08 ± 0.26
33.62 ± 0.182.52 ± 0.42
411.74 ± 1.334.74 ± 0.42

Source: Adapted from Chakrabarti et al. (2020).[1]

Experimental Protocols

Protocol 1: Preparation of ¹³C-24-Methylenecholesterol-Enriched Artificial Diet

This protocol outlines the preparation of a standardized artificial diet for honey bees, incorporating ¹³C-labeled 24-methylenecholesterol.

Materials:

  • ¹³C-labeled 24-Methylenecholesterol

  • Acetone

  • Complete amino acid powder

  • Sucrose

  • Wesson's salt

  • Zinc gluconate

  • Sterile mixing vessel

  • Weighing scale

  • Pipettes

Procedure:

  • Prepare the ¹³C-24-Methylenecholesterol Stock Solution:

    • Dissolve a known amount of ¹³C-24-Methylenecholesterol in a precise volume of acetone to create a stock solution of a desired concentration (e.g., 60 mg in 1.5 ml of acetone).[5]

  • Prepare the Dry Diet Mixture:

    • In a sterile mixing vessel, combine the following dry ingredients in the specified proportions for a 2g patty:

      • 810 mg complete amino acid powder[5]

      • 1.171 g sucrose[5]

      • 17 mg Wesson's salt[5]

      • 2 mg zinc gluconate[5]

    • Thoroughly mix the dry ingredients to ensure a homogenous blend.

  • Incorporate the ¹³C-24-Methylenecholesterol:

    • Calculate the volume of the ¹³C-24-Methylenecholesterol stock solution required to achieve the desired final concentration in the diet (e.g., 0.25% of the dry diet weight).[1]

    • Add the calculated volume of the stock solution to the dry diet mixture.

    • For the control diet, add an equal volume of acetone without the labeled sterol.

    • Mix thoroughly to ensure even distribution of the sterol throughout the diet.

  • Form the Diet Patties:

    • Allow the acetone to evaporate completely in a fume hood.

    • The resulting mixture can be formed into small patties of a specified weight (e.g., 2 g).[5]

    • Store the diet patties in airtight containers at 4°C until use.

Protocol 2: Honey Bee Cage Study for Nutritional Analysis

This protocol describes the setup and execution of a laboratory-based cage study to assess the impact of the ¹³C-24-Methylenecholesterol-enriched diet on honey bee health and to track the assimilation of the labeled sterol.

Materials:

  • Newly emerged honey bees

  • Experimental cages (with provisions for feeders and water)

  • Incubator set to 33°C and 55% relative humidity

  • ¹³C-24-Methylenecholesterol-enriched diet patties

  • Control diet patties

  • 40% sucrose solution

  • Water

Procedure:

  • Honey Bee Collection and Caging:

    • Collect frames of emerging brood from healthy, queen-right colonies.

    • Place the frames in an incubator overnight to allow for the emergence of adult bees.

    • Pool the newly emerged bees and randomly allocate them to experimental cages (e.g., 170 bees per cage).[6]

  • Experimental Setup:

    • Place the cages in an incubator under controlled conditions (33°C, 55% RH).[6]

    • Provide each cage with one diet patty (either treatment or control) placed on top of the cage.

    • Provide ad libitum access to a 40% sucrose solution and water through separate feeders.[6]

  • Data Collection and Maintenance:

    • Replace the diet patties and sugar solution weekly.

    • Record bee mortality daily for the duration of the experiment (typically 3-4 weeks).[1][3]

  • Sample Collection for Isotope Analysis:

    • Euthanize the collected bees by freezing.

    • Dissect the bees to separate the head, thorax, and abdomen for tissue-specific analysis.

    • Store the dissected tissues at -80°C until further processing.

Protocol 3: Analysis of ¹³C Enrichment in Honey Bee Tissues

This protocol provides a general workflow for determining the amount of ¹³C assimilated into honey bee tissues.

Materials:

  • Frozen honey bee tissues (head, thorax, abdomen)

  • Lyophilizer (freeze-dryer)

  • Ball mill or tissue homogenizer

  • Elemental Analyzer-Isotope Ratio Mass Spectrometer (EA-IRMS)

Procedure:

  • Sample Preparation:

    • Lyophilize the frozen honey bee tissues to remove all water.

    • Homogenize the dried tissues to a fine powder using a ball mill or tissue homogenizer.

  • Isotope Analysis:

    • Weigh a small, precise amount of the homogenized tissue powder into a tin capsule.

    • Analyze the sample using an EA-IRMS system. The elemental analyzer will combust the sample to convert the organic carbon into CO₂ gas. The isotope ratio mass spectrometer will then measure the ratio of ¹³C to ¹²C in the CO₂ gas.

  • Data Analysis:

    • The ¹³C enrichment is typically expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to an international standard.

    • Compare the δ¹³C values of the treatment group bees to the control group bees to determine the extent of ¹³C-24-Methylenecholesterol assimilation.

Visualizations

Experimental_Workflow cluster_prep Diet Preparation cluster_cage_study Honey Bee Cage Study cluster_analysis Sample Analysis prep_sterol Prepare ¹³C-24-Methylenecholesterol Stock Solution mix_diet Incorporate ¹³C-Sterol into Dry Mixture prep_sterol->mix_diet prep_dry Prepare Dry Diet Mixture (Amino Acids, Sucrose, Salts) prep_dry->mix_diet form_patties Form Diet Patties mix_diet->form_patties setup_cages Set up Experimental Cages (Diet, Sugar, Water) form_patties->setup_cages collect_bees Collect and Cage Newly Emerged Bees collect_bees->setup_cages run_experiment Incubate and Maintain Cages (Record Mortality) setup_cages->run_experiment collect_samples Collect Bee Samples (Weekly/End of Study) run_experiment->collect_samples dissect_bees Dissect Bees into Head, Thorax, Abdomen collect_samples->dissect_bees prepare_tissues Lyophilize and Homogenize Tissues dissect_bees->prepare_tissues run_irms Analyze Tissues using EA-IRMS prepare_tissues->run_irms analyze_data Analyze ¹³C Enrichment Data run_irms->analyze_data

Caption: Experimental workflow for a honey bee nutrition study.

Metabolic_Pathway cluster_ingestion Dietary Intake cluster_assimilation Assimilation and Distribution cluster_physiological_role Physiological Roles pollen Pollen Consumption assimilation Assimilation in Midgut pollen->assimilation artificial_diet Artificial Diet with ¹³C-24-Methylenecholesterol artificial_diet->assimilation hemolymph Transport via Hemolymph assimilation->hemolymph tissues Incorporation into Tissues (Head, Thorax, Abdomen) hemolymph->tissues cell_membranes Component of Cell Membranes tissues->cell_membranes hormone_precursor Precursor for Ecdysteroids (Molting Hormones) tissues->hormone_precursor brood_food Secretion in Brood Food (via Mandibular Glands) tissues->brood_food

Caption: Metabolic fate of 24-Methylenecholesterol in honey bees.

References

Troubleshooting & Optimization

stability and storage conditions for 24-Methylenecholesterol-13C standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of 24-Methylenecholesterol-¹³C standards for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 24-Methylenecholesterol-¹³C standards?

For long-term stability, it is recommended to store 24-Methylenecholesterol-¹³C standards at -20°C.[1][2] The compound is expected to be stable for at least four years under these conditions.[2] To prevent degradation from light, it is also advisable to store the standard in a light-protected vial.

Q2: How should I handle the standard for short-term use?

For short-term use, it is best to prepare solutions in a suitable solvent and store them at -20°C for up to two months.[1] Avoid repeated freeze-thaw cycles. If the solid standard is allowed to come to room temperature, it should be used promptly, and the container should be tightly sealed to prevent moisture absorption. While the unlabeled compound can be shipped at room temperature, prolonged exposure to ambient temperatures for the ¹³C-labeled standard is not recommended.[1]

Q3: In which solvents can I dissolve 24-Methylenecholesterol-¹³³C?

24-Methylenecholesterol is slightly soluble in chloroform and methanol, typically in the range of 0.1-1 mg/mL.[2] For other cholesterol-like compounds, solvents such as DMSO and ethanol are also commonly used, with solubility up to 10 mg/mL with gentle warming.[1] When preparing solutions for mass spectrometry, methanol, chloroform, and toluene are frequently used.

Q4: Is the ¹³C label on 24-Methylenecholesterol-¹³C stable?

Yes, the ¹³C stable isotope label is chemically stable and does not readily exchange with the environment under normal experimental conditions. These standards are robust for use in metabolic labeling studies and as internal standards for mass spectrometry.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no signal in mass spectrometer 1. Degradation of the standard: Improper storage or handling. 2. Poor solubility: The standard is not fully dissolved in the chosen solvent. 3. Instrumental issues: Incorrect mass transition settings or ion source problems.1. Verify storage conditions: Ensure the standard has been stored at -20°C and protected from light. Prepare a fresh stock solution from the solid material. 2. Check solvent and concentration: Ensure the solvent is appropriate and the concentration is within the instrument's detection limits. Gentle warming or sonication may aid dissolution. 3. Confirm instrument parameters: Double-check the precursor and product ion m/z values for 24-Methylenecholesterol-¹³C. Run a system suitability test with a known standard.
Presence of unexpected peaks in the mass spectrum 1. Oxidation of the standard: Exposure to air and light can lead to the formation of oxysterols. 2. Solvent contaminants: Impurities in the solvent can introduce extraneous peaks. 3. Contamination from labware: Plasticizers or other residues from tubes or pipette tips.1. Handle with care: Minimize exposure of the standard to air and light. Consider using solvents purged with nitrogen or argon. 2. Use high-purity solvents: Employ HPLC or MS-grade solvents for all preparations. 3. Use clean glassware: Utilize silanized glass vials and high-quality pipette tips to minimize contamination.
Inconsistent or poor reproducibility of results 1. Inaccurate pipetting: Errors in preparing serial dilutions or adding the internal standard. 2. Incomplete dissolution: The standard may not be homogeneously dissolved, leading to concentration variations. 3. Adsorption to surfaces: Lipophilic compounds can adsorb to plastic surfaces.1. Calibrate pipettes: Ensure all pipettes are properly calibrated. 2. Ensure complete dissolution: Vortex and visually inspect solutions to confirm that no solid material remains. 3. Use appropriate labware: Preferentially use glass or polypropylene tubes that are known to have low binding properties.

Stability and Storage Conditions Summary

Parameter Condition Recommendation/Data Source(s)
Long-Term Storage (Solid) Temperature-20°C[1][2]
Duration≥ 4 years[2]
AtmosphereTightly sealed container[1]
LightProtect from light
Short-Term Storage (In Solution) Temperature-20°C[1]
DurationUp to 2 months in DMSO or ethanol[1]
SolventsDMSO, Ethanol, Chloroform, Methanol[1][2]
Benchtop Stability (In Solution) TemperatureRoom Temperature (20-25°C)Limited stability; prepare fresh and use promptly. For some cholesterol assays, use within an hour is recommended.
Shipping TemperatureRoom Temperature (for solid)[1]

Experimental Protocols

Protocol for Preparation of a Stock Solution
  • Equilibration: Allow the vial of solid 24-Methylenecholesterol-¹³C to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Selection: Choose a high-purity solvent in which 24-Methylenecholesterol is soluble, such as methanol or chloroform.

  • Dissolution: Add the desired volume of solvent to the vial to achieve a specific concentration (e.g., 1 mg/mL).

  • Mixing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.

  • Storage: Store the stock solution in a tightly sealed, light-protected glass vial at -20°C.

Protocol for Preparing Working Standards for Mass Spectrometry
  • Thawing: Thaw the stock solution at room temperature.

  • Serial Dilutions: Prepare a series of working standards by performing serial dilutions of the stock solution using the appropriate mobile phase or a compatible solvent.

  • Matrix Matching: If analyzing samples in a complex matrix (e.g., serum, cell lysate), it is advisable to prepare the final working standards in a similar matrix to account for matrix effects.

  • Spiking: For use as an internal standard, add a fixed amount of the 24-Methylenecholesterol-¹³C working solution to each sample and calibration standard early in the sample preparation process to account for extraction efficiency and instrument variability.

  • Analysis: Analyze the prepared samples and standards promptly.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for 24-Methylenecholesterol-¹³C Analysis start Start: Inconsistent or No MS Signal check_storage Verify Storage Conditions (-20°C, protected from light) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Improper Storage check_solubility Check Solubility and Solvent Purity check_storage->check_solubility Proper Storage prepare_fresh->check_solubility change_solvent Try Alternative Solvent (e.g., Chloroform, Methanol) check_solubility->change_solvent Poor Solubility check_instrument Verify MS Instrument Parameters (Mass Transitions, Source Conditions) check_solubility->check_instrument Good Solubility change_solvent->check_instrument run_sui Run System Suitability Test check_instrument->run_sui Parameters Correct resolve Issue Resolved run_sui->resolve Successful DegradationPathways Potential Degradation Pathways for 24-Methylenecholesterol sterol 24-Methylenecholesterol oxidation Oxidation (Exposure to Air/Light) sterol->oxidation strong_oxidants Strong Oxidizing Agents sterol->strong_oxidants oxysterols Oxysterols (e.g., Hydroperoxides, Ketones) oxidation->oxysterols Forms degradation_products Various Degradation Products strong_oxidants->degradation_products Leads to

References

resolving chromatographic co-elution of sterol isomers with 24-Methylenecholesterol-13C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic co-elution of sterol isomers, specifically focusing on the resolution of 24-Methylenecholesterol and its isomers using 24-Methylenecholesterol-¹³C as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to resolve 24-Methylenecholesterol from its isomers?

A1: 24-Methylenecholesterol is a key intermediate in the biosynthesis of important plant sterols and has distinct biological activities.[1] For instance, it is a precursor for campesterol and is involved in the biosynthesis of defense-related compounds in plants. Accurate quantification, free from interference from co-eluting isomers like brassicasterol, is crucial for metabolic studies, understanding disease pathways, and for the development of sterol-based therapeutics.

Q2: What are the most common analytical techniques for separating sterol isomers?

A2: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are the most powerful and widely used methods for the separation, identification, and quantification of phytosterols and their isomers. Older techniques like thin-layer chromatography or UV-Vis spectrophotometry are generally unable to differentiate between these closely related structures.[2] For GC-MS analysis, sterols are often derivatized to trimethylsilyl (TMS) ethers to improve their volatility and chromatographic behavior.[3]

Q3: What is 24-Methylenecholesterol-¹³C, and why is it used?

A3: 24-Methylenecholesterol-¹³C is a stable isotope-labeled version of 24-Methylenecholesterol. It is used as an internal standard in quantitative mass spectrometry-based analysis. Since it is chemically identical to the analyte but has a different mass, it can be added to a sample at a known concentration at the beginning of the sample preparation process. This allows for the correction of analyte loss during extraction, derivatization, and analysis, leading to more accurate and precise quantification.[4]

Q4: I am observing a single peak for what I believe is 24-Methylenecholesterol, but the mass spectrum suggests the presence of an isomer. What could be happening?

A4: This is a classic case of chromatographic co-elution, where two or more compounds elute from the column at the same time.[5] 24-Methylenecholesterol and its isomer brassicasterol are known to co-elute, particularly on standard C18 HPLC columns and some GC columns.[6][7] Because they are isomers, they can have very similar mass spectra, making their individual identification and quantification difficult without complete chromatographic separation.

Troubleshooting Guide: Resolving Co-elution of 24-Methylenecholesterol and its Isomers

Issue 1: Poor or no separation of 24-Methylenecholesterol and co-eluting isomers (e.g., Brassicasterol) using HPLC.

Root Cause Analysis and Solutions:

  • Inadequate Stationary Phase Selectivity: Standard C18 columns primarily separate based on hydrophobicity and may not be sufficient to resolve structurally similar isomers.

    • Solution 1: Switch to a Pentafluorophenyl (PFP) Stationary Phase. PFP columns offer alternative selectivity through multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions.[8][9] This makes them particularly effective for separating isomers.

    • Solution 2: Consider a Phenyl-Hexyl Stationary Phase. These columns also provide π-π interactions that can enhance the separation of aromatic and unsaturated compounds.

  • Suboptimal Mobile Phase Composition: The mobile phase composition is a critical parameter for achieving separation.

    • Solution 1: Optimize the Organic Solvent Ratio. Systematically vary the ratio of organic solvents (e.g., methanol, acetonitrile) in your mobile phase.

    • Solution 2: Evaluate Different Organic Modifiers. If using acetonitrile, try switching to methanol, or vice versa. The change in solvent can alter selectivity.[10]

    • Solution 3: Adjust the pH. For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity.[7]

Issue 2: Co-elution persists even with a PFP column.

Root Cause Analysis and Solutions:

  • Gradient Elution Not Optimized: A generic gradient may not be suitable for resolving closely eluting isomers.

    • Solution: Employ a Shallow Gradient. A slower, more shallow gradient around the elution time of the target analytes can significantly improve resolution.

  • Inadequate Column Temperature: Temperature affects solvent viscosity and analyte interaction with the stationary phase.

    • Solution: Optimize Column Temperature. Experiment with different column temperatures (e.g., in 5 °C increments) to see if it improves separation.

Issue 3: Co-elution of 24-Methylenecholesterol and Brassicasterol in GC-MS.

Root Cause Analysis and Solutions:

  • Confirmation of Co-elution: Even with high-resolution capillary columns, these isomers can be difficult to separate.

    • Solution: Utilize Selected Ion Monitoring (SIM). If baseline separation cannot be achieved, use GC-MS in SIM mode. By monitoring for unique fragment ions of each isomer, it is possible to quantify them individually even if their peaks overlap.[7] For silylated brassicasterol, a characteristic ion might be m/z 470, while for silylated desmosterol (another common sterol), m/z 456 can be used.[7] You will need to identify unique ions for 24-Methylenecholesterol under your experimental conditions.

Data Presentation: Chromatographic Conditions

Table 1: Comparison of HPLC Column Chemistries for Isomer Separation
FeatureC18 (Octadecylsilane)PFP (Pentafluorophenyl)
Primary Interaction HydrophobicHydrophobic, π-π, Dipole-Dipole, Hydrogen Bonding[8][9]
Selectivity for Isomers ModerateHigh[9]
Typical Mobile Phases Acetonitrile/Water, Methanol/WaterAcetonitrile/Water, Methanol/Water
Advantages Robust, widely available, good for general-purpose separations.Enhanced selectivity for positional isomers, halogenated compounds, and aromatic analytes. Can resolve compounds that co-elute on C18.[8]
Considerations May not resolve structurally similar isomers.May have different retention characteristics compared to C18.[9]
Table 2: Example GC-MS Conditions for Phytosterol Analysis
ParameterSetting
GC Column Agilent J&W DB-5MS (or similar 5% phenyl-methylpolysiloxane phase)[11]
Carrier Gas Helium at a constant flow of 1.0 mL/min[4]
Oven Program Initial temp: 55°C (hold 1 min) Ramp 1: 20°C/min to 255°C Ramp 2: 1.5°C/min to 283°C Ramp 3: 15°C/min to 300°C (hold 11 min)[4]
Injector Temperature 250°C[4]
MS Transfer Line Temp 280°C[4]
Ion Source Temperature 230°C[4]
Ionization Mode Electron Impact (EI) at 70 eV
Scan Mode Full Scan (m/z 50-650) for identification, Selected Ion Monitoring (SIM) for quantification of co-eluting isomers.[4]

Experimental Protocols

Protocol 1: General Workflow for Sterol Analysis using a Labeled Internal Standard

This protocol outlines the general steps for sample preparation and analysis.

  • Sample Preparation:

    • Accurately weigh or measure the biological sample.

    • Add a known amount of the 24-Methylenecholesterol-¹³C internal standard solution.

    • Perform lipid extraction using a suitable method (e.g., a modified Folch extraction with chloroform/methanol).[7]

  • Saponification (for total sterols):

    • Hydrolyze the lipid extract with ethanolic potassium hydroxide to release esterified sterols.

    • Extract the non-saponifiable fraction containing the free sterols.

  • Purification (Optional):

    • If the sample matrix is complex, use solid-phase extraction (SPE) with a silica cartridge to clean up the extract and isolate the sterol fraction.[2]

  • Derivatization (for GC-MS):

    • Evaporate the solvent and derivatize the sterols to their trimethylsilyl (TMS) ethers using a reagent like BSTFA.[12]

  • Instrumental Analysis:

    • Analyze the prepared sample by GC-MS or HPLC-MS.

  • Data Analysis:

    • Identify the peaks corresponding to 24-Methylenecholesterol and its isomers based on retention time and mass spectra.

    • Quantify the amount of 24-Methylenecholesterol by comparing the peak area of the analyte to the peak area of the 24-Methylenecholesterol-¹³C internal standard.

Visualizations

Troubleshooting_CoElution start Start: Co-elution of Sterol Isomers Observed tech_choice Select Analytical Technique start->tech_choice hplc_path HPLC Path tech_choice->hplc_path HPLC gcms_path GC-MS Path tech_choice->gcms_path GC-MS hplc_col Change Stationary Phase (e.g., C18 to PFP) hplc_path->hplc_col gcms_sim Use Selected Ion Monitoring (SIM) to Quantify Unique Ions gcms_path->gcms_sim hplc_mp Optimize Mobile Phase (Solvent ratio, type) hplc_col->hplc_mp hplc_grad Adjust Gradient Program (Shallow gradient) hplc_mp->hplc_grad hplc_temp Optimize Column Temperature hplc_grad->hplc_temp resolution_check_hplc Resolution Achieved? hplc_temp->resolution_check_hplc resolution_check_gcms Quantification Possible? gcms_sim->resolution_check_gcms end_success End: Isomers Resolved and Quantified resolution_check_hplc->end_success Yes end_fail End: Further Method Development Required resolution_check_hplc->end_fail No resolution_check_gcms->end_success Yes resolution_check_gcms->end_fail No

Caption: Troubleshooting workflow for resolving co-eluting sterol isomers.

Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene ergosterol_pathway Ergosterol Biosynthesis Pathway squalene->ergosterol_pathway dehydroepisterol 5-Dehydroepisterol ergosterol_pathway->dehydroepisterol dhcr7 DHCR7 (7-dehydrocholesterol reductase) dehydroepisterol->dhcr7 methylenecholesterol 24-Methylenecholesterol dhcr7->methylenecholesterol erg4_disruption ERG4 Disruption methylenecholesterol->erg4_disruption delta24_reductase delta24-sterol reductase methylenecholesterol->delta24_reductase campesterol Campesterol delta24_reductase->campesterol

Caption: Simplified biosynthetic pathway of 24-Methylenecholesterol in yeast.[8]

References

minimizing isotopic interference in 24-Methylenecholesterol-13C tracer experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic interference during 24-Methylenecholesterol-¹³C tracer experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Question: Why am I observing a higher-than-expected M+1 peak in my unlabeled 24-Methylenecholesterol control sample?

Answer:

This is likely due to the natural abundance of ¹³C. Carbon in nature is approximately 98.9% ¹²C and 1.1% ¹³C.[1] For a molecule like 24-Methylenecholesterol (C₂₈H₄₆O), with 28 carbon atoms, the probability of one of those carbons being a ¹³C atom is significant, leading to a noticeable M+1 isotopologue peak even in unlabeled samples.

Potential Solutions:

  • Natural Abundance Correction: It is crucial to correct for the natural abundance of all elements (C, H, O, Si if derivatized) in your molecule.[1][2] This can be done using mathematical algorithms or software tools like IsoCorrectoR or AccuCor2.[3][4]

  • Analyze an Unlabeled Standard: Always analyze an unlabeled 24-Methylenecholesterol standard alongside your labeled samples. The measured isotopologue distribution of this standard can be used to correct the data from your ¹³C-labeled experiments.

Question: My calculated isotopic enrichment for 24-Methylenecholesterol-¹³C is fluctuating and inconsistent across replicates. What could be the cause?

Answer:

Inconsistent isotopic enrichment can stem from several factors, from sample preparation to data analysis.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Saponification Ensure complete hydrolysis of steryl esters to free sterols. Use a fresh solution of methanolic KOH and allow sufficient reaction time (e.g., 1 hour at 80-90°C).[5][6]
Inconsistent Derivatization Ensure complete silylation of the hydroxyl group to form the trimethylsilyl (TMS) ether. Use a fresh silylating agent (e.g., BSTFA with 1% TMCS) and ensure a moisture-free environment. Incomplete derivatization can lead to poor chromatographic peak shape and variable fragmentation.[6]
Matrix Effects in LC-MS Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 24-Methylenecholesterol, leading to inconsistent signal intensity. Use of a stable isotope-labeled internal standard (e.g., d₇-cholesterol) can help to correct for these effects.[7][8]
Instrument Instability Fluctuations in the mass spectrometer's performance can affect signal intensity. Regularly check instrument calibration and performance using a standard compound.
Incorrect Peak Integration Inconsistent integration of chromatographic peaks will lead to variable results. Ensure that the peak integration parameters are optimized and consistently applied across all samples. Manually review peak integration where necessary.

Question: I am having difficulty chromatographically separating 24-Methylenecholesterol from other isomeric sterols. How can I improve the separation?

Answer:

Co-elution of sterol isomers is a common challenge in lipidomics.[9] Improving chromatographic resolution is key to accurate quantification.

Potential Solutions:

  • GC-MS:

    • Column Choice: A 95% dimethyl-, 5% diphenyl-polysiloxane column (e.g., DB-5 or equivalent) is commonly used for phytosterol analysis.[3]

    • Temperature Gradient: Optimize the oven temperature program to enhance the separation of closely eluting peaks. A slower temperature ramp rate during the elution window of the sterols can improve resolution.[5]

  • LC-MS/MS:

    • Column Choice: A C18 column, particularly one with a smaller particle size, can provide better resolution for sterol isomers.[10] A pentafluorophenyl (PFP) stationary phase has also been shown to be effective for separating sterols.[11]

    • Mobile Phase: The composition of the mobile phase is critical. A gradient of methanol, acetonitrile, and water is often used.[10] Experiment with different solvent ratios and gradients to optimize separation.

    • Temperature: Reducing the column temperature can sometimes improve the resolution of sterols.[10]

Frequently Asked Questions (FAQs)

1. What is isotopic interference in the context of 24-Methylenecholesterol-¹³C tracer experiments?

Isotopic interference refers to the overlap of mass signals from different isotopologues, which can complicate the accurate measurement of ¹³C enrichment. There are two main types:

  • Type I Interference: This arises from the natural abundance of stable isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O) within the 24-Methylenecholesterol molecule itself. This results in a distribution of isotopologues (M+1, M+2, etc.) even in an unlabeled sample.

  • Type II Interference: This is the overlap of isotopic signals from other, different molecules that are close in mass (isobaric interference).[12][13] For example, a lipid species with one more double bond can have a similar mass to the ¹³C-labeled analyte.

2. How do I correct for the natural abundance of ¹³C?

Natural abundance correction is a critical step in accurately determining the true enrichment of your ¹³C tracer. The general workflow is as follows:

A Acquire Mass Spectra of Labeled and Unlabeled Samples B Determine Mass Isotopomer Distributions (MIDs) A->B C Input MIDs and Molecular Formula into Correction Software B->C D Software Calculates and Removes Contribution of Natural Isotopes C->D E Obtain Corrected MIDs Reflecting True Tracer Enrichment D->E

Caption: Workflow for natural abundance correction.

Several software packages, such as IsoCorrectoR and AccuCor2, can perform these corrections.[3][4] These tools use algorithms to subtract the contribution of naturally occurring isotopes from the measured mass isotopomer distributions.[1][14]

3. What are the key fragment ions to monitor for 24-Methylenecholesterol-TMS ether in GC-MS analysis?

When analyzing the trimethylsilyl (TMS) ether of 24-Methylenecholesterol by GC-MS with electron ionization, you should monitor for several characteristic ions. While the mass spectrum of 24-methylenecholesterol TMS ether is not as commonly published as that of cholesterol TMS ether, we can infer likely fragmentation patterns based on the structure and known fragmentation of similar sterols. The molecular ion (M⁺) will be at m/z 470. Key fragment ions would likely include:

m/zPutative Fragment Identity
470Molecular Ion (M⁺)
455[M - CH₃]⁺
380[M - 90 (TMSOH)]⁺
365[M - CH₃ - 90 (TMSOH)]⁺
129Common fragment for TMS-derivatized sterols

Note: The exact fragmentation pattern should be confirmed by analyzing a pure standard of 24-Methylenecholesterol-TMS ether.

4. Can I use a ¹³C-labeled internal standard for quantification?

While stable isotope-labeled internal standards are the gold standard in mass spectrometry for accurate quantification, using a ¹³C-labeled internal standard in a ¹³C tracer experiment can be problematic. The signal of your internal standard may overlap with the signal of your highly enriched analyte, making accurate quantification difficult. It is generally recommended to use a deuterium-labeled (e.g., d₇-24-Methylenecholesterol) internal standard for these experiments, as the mass difference is large enough to avoid significant overlap.

Experimental Protocols

Protocol 1: Lipid Extraction and Saponification

This protocol is for the extraction of total lipids and subsequent saponification to release free sterols from cultured cells or tissues.

  • Homogenization: Homogenize the cell pellet or tissue sample in a suitable solvent, such as a chloroform:methanol mixture (2:1, v/v).

  • Lipid Extraction: Perform a Folch extraction by adding chloroform, methanol, and water to the homogenate to separate the lipid-containing organic phase from the aqueous phase.

  • Drying: Evaporate the organic solvent under a stream of nitrogen.

  • Saponification: Resuspend the dried lipid extract in a solution of 1 M potassium hydroxide in methanol. Heat the mixture at 80-90°C for 1 hour to hydrolyze the steryl esters.[6]

  • Extraction of Unsaponifiables: After cooling, add water and extract the unsaponifiable lipids (including free sterols) with a non-polar solvent like n-hexane. Repeat the extraction three times.

  • Washing and Drying: Pool the hexane extracts, wash with water to remove residual KOH, and dry the extract over anhydrous sodium sulfate. Evaporate the solvent under nitrogen.

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes the silylation of the extracted sterols to make them volatile for GC-MS analysis.

  • Drying: Ensure the dried sterol extract is completely free of water.

  • Reagent Addition: Add a silylating agent, such as 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to 1 hour to ensure complete derivatization.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

Visualizations

Biosynthesis Pathway of 24-Methylenecholesterol

The following diagram illustrates a simplified biosynthesis pathway for 24-Methylenecholesterol in yeast, which can be a useful reference for understanding its metabolic origin.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Engineered Pathway Acetyl-CoA Acetyl-CoA ... ... Acetyl-CoA->... Episterol Episterol ...->Episterol 24-Methylenecholesterol 24-Methylenecholesterol Episterol->24-Methylenecholesterol ERG4 disruption Campesterol Campesterol 24-Methylenecholesterol->Campesterol DHCR7 expression Campesterol->... ERG5 disruption

Caption: Engineered pathway for 24-Methylenecholesterol synthesis.

Experimental Workflow for ¹³C Tracer Analysis

This diagram outlines the key steps in a typical 24-Methylenecholesterol-¹³C tracer experiment.

A Cell Culture with ¹³C-labeled Substrate B Lipid Extraction & Saponification A->B C Derivatization (Silylation) B->C D GC-MS or LC-MS/MS Analysis C->D E Data Processing & Natural Abundance Correction D->E F Isotopic Enrichment Calculation E->F

Caption: Workflow for ¹³C tracer analysis of 24-Methylenecholesterol.

References

troubleshooting low recovery of 24-Methylenecholesterol-13C during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues encountered during the extraction and analysis of sterols, with a specific focus on troubleshooting low recovery of 24-Methylenecholesterol-13C.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low recovery of our internal standard, this compound, during our extraction protocol. What are the potential causes?

A1: Low recovery of an isotopically labeled internal standard like this compound can stem from several stages of your experimental workflow. The primary areas to investigate include:

  • Incomplete Extraction: The efficiency of the initial extraction from the sample matrix may be suboptimal. This could be due to the choice of solvent, extraction time, or the physical disruption of the sample.

  • Sample Preparation Losses: Significant losses can occur during steps like saponification, liquid-liquid extraction, or solid-phase extraction (SPE). Harsh saponification conditions can potentially degrade sterols.[1]

  • Inefficient Derivatization: If you are using Gas Chromatography-Mass Spectrometry (GC-MS), incomplete derivatization of the sterol's hydroxyl group will lead to poor chromatographic performance and, consequently, low detected levels.[2][3][4]

  • Analyte Degradation: 24-Methylenecholesterol, like other sterols, can be susceptible to degradation under certain conditions, such as exposure to high temperatures, strong acids or bases, or oxidative environments.[1][5]

  • Matrix Effects in LC-MS: If using Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting compounds from the sample matrix can suppress the ionization of your analyte, leading to a lower signal and apparent low recovery.[6][7]

Q2: What is a typical starting point for a sterol extraction protocol from biological samples?

A2: A common and robust method for extracting sterols from biological matrices is through saponification followed by liquid-liquid extraction. This process cleaves the sterol esters, releasing the free sterols for analysis.

Experimental Protocol: Alkaline Saponification and Extraction of Sterols

  • Sample Homogenization: Homogenize the biological sample (e.g., tissue, cells) in an appropriate solvent.

  • Internal Standard Spiking: Add a known amount of your this compound internal standard to the homogenate.

  • Saponification: Add an alcoholic solution of a strong base (e.g., potassium hydroxide in ethanol) to the sample.[8][9] The mixture is typically heated to facilitate the hydrolysis of sterol esters.[10] Care must be taken as harsh conditions can lead to degradation.[1] Cold saponification is an alternative to minimize artifact formation.[1]

  • Extraction: After saponification and cooling, extract the unsaponifiable fraction, which contains the free sterols, using a non-polar solvent such as hexane or toluene.[1][8] This step should be repeated multiple times to ensure complete extraction.

  • Washing: Wash the combined organic extracts with water or a saline solution to remove residual base and other water-soluble impurities.

  • Drying and Evaporation: Dry the organic extract over an anhydrous salt like sodium sulfate, and then evaporate the solvent under a stream of nitrogen.

  • Reconstitution and Derivatization (for GC-MS): Reconstitute the dried extract in a suitable solvent. If GC-MS analysis is to be performed, proceed with derivatization, commonly silylation, to increase the volatility of the sterols.[4]

Q3: How can we optimize the derivatization step for GC-MS analysis of this compound?

A3: Successful derivatization is critical for the GC-MS analysis of sterols. The most common method is silylation, which converts the hydroxyl group to a less polar and more volatile trimethylsilyl (TMS) ether.[2]

Key Optimization Parameters for Silylation:

ParameterRecommendationRationale
Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective choice.[3][4]Provides a strong silylating potential suitable for sterols.
Solvent Anhydrous pyridine or another dry, aprotic solvent.[3]The presence of water will consume the derivatizing reagent and lead to incomplete reactions.
Temperature Typically between 60-100 °C.[3][4]Heat is usually required to drive the reaction to completion.
Time 30 minutes to 3 hours.[3][4]The optimal time should be determined empirically for your specific sample type and conditions.

Troubleshooting Incomplete Derivatization:

  • Moisture: Ensure all glassware and solvents are anhydrous. Dry the sample extract completely before adding the derivatization reagent.[3]

  • Reagent Quality: Use fresh, high-quality derivatization reagents.

  • Stoichiometry: Ensure a sufficient excess of the derivatization reagent is used to react with all active hydrogens in the sample.

Troubleshooting Guide: Low Recovery of this compound

This guide provides a logical workflow to diagnose and resolve issues of low internal standard recovery.

Troubleshooting_Low_Recovery start Start: Low Recovery of This compound check_extraction Step 1: Evaluate Extraction Efficiency start->check_extraction extraction_issue Potential Issue: Incomplete Extraction check_extraction->extraction_issue Sub-optimal? check_saponification Step 2: Assess Saponification Conditions check_extraction->check_saponification Optimal extraction_solution Solution: - Use a more effective solvent system (e.g., chloroform:methanol). - Increase extraction time/temperature. - Improve sample homogenization. extraction_issue->extraction_solution end Resolution: Improved Recovery extraction_solution->end saponification_issue Potential Issue: Sterol Degradation check_saponification->saponification_issue Too harsh? check_derivatization Step 3: Verify Derivatization (GC-MS) check_saponification->check_derivatization Appropriate saponification_solution Solution: - Reduce saponification temperature/time. - Use a milder base concentration. - Consider cold saponification. saponification_issue->saponification_solution saponification_solution->end derivatization_issue Potential Issue: Incomplete Derivatization check_derivatization->derivatization_issue Incomplete? check_cleanup Step 4: Examine Sample Cleanup check_derivatization->check_cleanup Complete derivatization_solution Solution: - Ensure anhydrous conditions. - Use fresh derivatization reagents. - Optimize reaction time and temperature. derivatization_issue->derivatization_solution derivatization_solution->end cleanup_issue Potential Issue: Loss during SPE or LLE check_cleanup->cleanup_issue Significant Loss? check_ms Step 5: Investigate Analytical Method check_cleanup->check_ms Minimal Loss cleanup_solution Solution: - Optimize SPE elution solvent. - Perform multiple back-extractions in LLE. - Test recovery at each step. cleanup_issue->cleanup_solution cleanup_solution->end ms_issue Potential Issue: - Matrix Effects (LC-MS) - Poor Ionization/Fragmentation check_ms->ms_issue Problem Identified? check_ms->end No Issues ms_solution Solution: - Improve chromatographic separation. - Dilute the sample extract. - Use a different ionization technique. ms_issue->ms_solution ms_solution->end

Caption: Troubleshooting workflow for low recovery of this compound.

Signaling Pathway Context

Understanding the biosynthetic context of 24-Methylenecholesterol can be useful. It is an intermediate in the biosynthesis of other important phytosterols like campesterol.

Phytosterol_Biosynthesis Cycloartenol Cycloartenol SAM1 SAM:C-24 Methyltransferase (Step 1) Cycloartenol->SAM1 Methylene_Lophenol 24-Methylene-Lophenol SAM1->Methylene_Lophenol Isomerase Isomerase Methylene_Lophenol->Isomerase Methylenecholesterol 24-Methylenecholesterol Isomerase->Methylenecholesterol Reductase Reductase Methylenecholesterol->Reductase Campesterol Campesterol Reductase->Campesterol

Caption: Simplified biosynthesis pathway of 24-Methylenecholesterol.

References

Technical Support Center: Analysis of 24-Methylenecholesterol-13C by MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fragmentation issues with 24-Methylenecholesterol-13C in MS/MS analysis.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Issue 1: Weak or No Signal for this compound Precursor Ion

Possible Cause Troubleshooting Step Expected Outcome
Improper Ionization Optimize ionization source parameters. For sterols, Atmospheric Pressure Chemical Ionization (APCI) is often more effective than Electrospray Ionization (ESI) as it provides good sensitivity for nonpolar compounds without derivatization.[1] Consider using an ESI dopant like ammonium acetate if ESI is necessary.[2]A significant increase in the precursor ion intensity.
Sample Preparation Issues Ensure complete dissolution of the sample in an appropriate solvent. Nonpolar sterols may require solvents like hexane or isopropanol mixtures.[3] Verify the concentration of the standard.Improved signal intensity and consistency.
Instrument Contamination Clean the ion source and mass spectrometer inlet. Contaminants can suppress the ionization of the target analyte.Reduction in background noise and an increase in the signal-to-noise ratio for the analyte.
Incorrect Mass Detection Window Verify the calculated m/z of the 13C-labeled precursor ion and ensure the instrument is scanning the correct mass range.The precursor ion peak is now visible in the mass spectrum.

Issue 2: Unexpected or Atypical Fragmentation Pattern

| Possible Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | In-source Fragmentation | Reduce the fragmentor or capillary voltage. High voltages can cause the precursor ion to fragment in the ion source before it reaches the collision cell. | A decrease in the intensity of fragment ions in the MS1 spectrum and an increase in the precursor ion intensity. | | Collision Energy Too High/Low | Optimize the collision energy (CE). A CE that is too high will lead to excessive fragmentation, potentially losing characteristic fragments. A CE that is too low will result in insufficient fragmentation. | An optimal balance between precursor ion depletion and the formation of informative product ions. | | Presence of Isobaric Interferences | Improve chromatographic separation to resolve this compound from other isobaric compounds.[1][4] Even with a labeled standard, co-eluting isomers can complicate spectral interpretation.[5] | A cleaner MS/MS spectrum with fragments solely from the target analyte. | | Isotope Scrambling/Exchange (less common for 13C) | While 13C labels are generally stable, confirm the isotopic purity of the standard.[6] Unlike deuterium labels, 13C is not prone to exchange.[6][7] | Confirmation that the observed fragmentation is not due to isotopic instability. |

Issue 3: Poor Quantification and Reproducibility

Possible Cause Troubleshooting Step Expected Outcome
Matrix Effects Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8] Matrix components can suppress or enhance the ionization of the analyte and internal standard differently.[7][9]Improved accuracy and precision of quantification.
Non-Co-elution of Analyte and Standard While 13C-labeled standards typically co-elute perfectly with their unlabeled counterparts, ensure chromatographic conditions are optimized.[7][9]The analyte and internal standard peaks have identical retention times, ensuring accurate correction for matrix effects.
Incorrect MRM Transitions Verify the precursor and product ion m/z values for both the analyte and the 13C-labeled internal standard. Ensure the selected transitions are specific and free from interferences.Reliable and reproducible peak integration for both analyte and internal standard.
Standard Degradation Check the storage conditions and age of the this compound standard.Consistent response of the internal standard across multiple runs.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions for 24-Methylenecholesterol in MS/MS?

A1: The fragmentation of sterols like 24-methylenecholesterol typically involves the loss of a water molecule from the precursor ion ([M+H-H₂O]⁺).[2] Subsequent fragmentation often occurs in the sterol ring structure and the side chain. Common fragments arise from cleavages in the C-ring. For isomers with a double bond in the side chain, such as 24-methylenecholesterol, specific fragment ions resulting from side chain cleavages can be observed. For example, a fragment ion at m/z 297 can be more pronounced for sterols with a double bond at C22, but less so for those with a double bond at C24(24¹) like 24-methylenecholesterol.[10]

Q2: How will the 13C label affect the fragmentation pattern of 24-Methylenecholesterol?

A2: The 13C label will increase the mass of the precursor ion and any fragment ions that retain the label. The fragmentation pathways themselves are not expected to change significantly.[6] Therefore, you should observe a mass shift in the corresponding fragment ions compared to the unlabeled compound. This allows for the use of this compound as an ideal internal standard, as it has nearly identical chemical and physical properties to the analyte.[7][9]

Q3: Should I use derivatization for the analysis of this compound?

A3: Derivatization, such as silylation for GC-MS, is a common practice in sterol analysis to improve volatility and chromatographic properties.[11][12][13] For LC-MS, derivatization can enhance ionization efficiency, particularly with ESI.[14] However, with the use of APCI, derivatization may not be necessary for good sensitivity.[1] The decision to use derivatization depends on the analytical platform and the required sensitivity. If derivatization is used, ensure both the analyte and the 13C-labeled standard are derivatized completely and consistently.

Q4: What are the key differences in fragmentation when using GC-MS/MS versus LC-MS/MS?

A4: In GC-MS/MS, electron impact (EI) ionization is commonly used, which is a hard ionization technique that leads to extensive fragmentation and provides detailed structural information.[13] The resulting mass spectra are often complex. In LC-MS/MS, softer ionization techniques like APCI or ESI are used, which typically result in a more abundant precursor ion and less in-source fragmentation. Collision-induced dissociation (CID) in the collision cell is then used to generate fragment ions in a more controlled manner.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for 24-Methylenecholesterol Analysis

This protocol provides a starting point for developing a quantitative LC-MS/MS method. Optimization will be required for specific instrumentation and sample matrices.

  • Sample Preparation:

    • Spike the sample with this compound internal standard.

    • Perform a liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) or a solid-phase extraction (SPE) using a C18 cartridge.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: Start at 80% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Source: APCI, positive ion mode.

    • Gas Temperature: 350 °C.

    • Vaporizer Temperature: 400 °C.

    • Capillary Voltage: 4000 V.

    • Multiple Reaction Monitoring (MRM):

      • Monitor the transition of the [M+H-H₂O]⁺ ion to a characteristic product ion for both 24-Methylenecholesterol and its 13C-labeled internal standard.

      • Optimize collision energy for each transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Reconstitute Evaporate and Reconstitute Extract->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS APCI-MS/MS (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify troubleshooting_logic Start Fragmentation Issue Observed Q1 Is the Precursor Ion Signal Weak or Absent? Start->Q1 A1 Troubleshoot Ionization, Sample Prep, and Instrument Parameters Q1->A1 Yes Q2 Is the Fragmentation Pattern Unexpected? Q1->Q2 No End Issue Resolved A1->End A2 Optimize Collision Energy and Check for In-source Fragmentation Q2->A2 Yes Q3 Is Quantification Poorly Reproducible? Q2->Q3 No A2->End A3 Address Matrix Effects and Verify MRM Transitions Q3->A3 Yes Q3->End No A3->End

References

best practices for handling and preparation of 24-Methylenecholesterol-13C solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and preparing 24-Methylenecholesterol-13C solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound, similar to its unlabeled counterpart, is soluble in organic solvents. For creating stock solutions, dimethyl sulfoxide (DMSO) and ethanol are commonly used.[1] It is also slightly soluble in chloroform and methanol. The choice of solvent will depend on the requirements of your specific experimental workflow and the compatibility with your analytical instrumentation (e.g., LC-MS).

Q2: How should I store the solid this compound compound and its solutions?

A2: Proper storage is critical to maintain the integrity of your standard.

FormStorage TemperatureDurationNotes
Solid -20°CLong-term (months to years)Store in a dry, dark place.
0-4°CShort-term (days to weeks)
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 month

Q3: What is the stability of this compound in solution?

A3: Stock solutions of 24-Methylenecholesterol in appropriate solvents are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] It is recommended to prepare fresh working solutions from the stock solution for each experiment to ensure accuracy. To prevent degradation, it is crucial to minimize the exposure of the solutions to light and air.

Q4: Do I need to derivatize this compound for analysis?

A4: Derivatization is often necessary for the analysis of sterols by Gas Chromatography-Mass Spectrometry (GC-MS) to increase their volatility. A common method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not always required, as the compound can be ionized directly. The decision to derivatize will depend on your analytical platform and the specific requirements of your method.

Troubleshooting Guide

Issue 1: Poor Solubility of this compound

  • Question: I am having trouble dissolving the lyophilized this compound powder. What can I do?

  • Answer:

    • Ensure you are using an appropriate solvent. DMSO and ethanol are good starting points.[1]

    • Gentle warming and sonication can aid dissolution. Warm the solution to no more than 37°C and use a sonicator bath for short intervals.

    • Prepare a more dilute stock solution. If you are trying to prepare a very concentrated stock, you may be exceeding the solubility limit of the compound in that specific solvent.

Issue 2: Low Signal Intensity in Mass Spectrometry Analysis

  • Question: My this compound internal standard is showing a very weak signal in my LC-MS analysis. What are the possible causes?

  • Answer:

    • Check the concentration of your working solution. Ensure that it is within the optimal detection range of your instrument.

    • Verify the stability of your solution. If the solution has been stored improperly or for too long, the compound may have degraded.

    • Optimize your mass spectrometer's ionization source parameters. The choice of ionization technique (e.g., ESI, APCI) and settings such as gas flows and temperatures can significantly impact signal intensity.

    • Consider matrix effects. Components in your sample matrix can suppress the ionization of your internal standard. Ensure your sample preparation method is effective at removing interfering substances. The use of a stable isotope-labeled internal standard like this compound helps to compensate for matrix effects.

Issue 3: Inaccurate Quantification Results

  • Question: The concentrations of my target analyte, calculated using the this compound internal standard, are inconsistent. What should I check?

  • Answer:

    • Confirm the accurate concentration of your internal standard stock solution. Any error in the initial stock concentration will propagate through all subsequent dilutions and calculations.

    • Ensure precise and consistent addition of the internal standard to all samples, calibrators, and quality controls.

    • Evaluate for potential co-eluting interferences. Although mass spectrometry provides selectivity, isobaric interferences can still occur. Review your chromatography to ensure the peak for this compound is well-resolved.

    • Verify the linearity of your calibration curve. A non-linear response can lead to inaccurate quantification. Ensure your calibration range is appropriate for the expected analyte concentrations in your samples.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution in Ethanol
  • Weighing: Accurately weigh 1 mg of this compound powder in a clean glass vial.

  • Dissolution: Add 1 mL of ethanol to the vial.

  • Mixing: Vortex the solution for 30 seconds. If necessary, sonicate in a water bath for 5-10 minutes, or until the powder is completely dissolved.

  • Storage: Store the stock solution in an amber glass vial at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of Calibration Curve Standards for LC-MS

This protocol describes the preparation of a series of calibration standards for the quantification of an unlabeled analyte using this compound as an internal standard.

  • Prepare a Working Internal Standard (IS) Solution: Dilute the 1 mg/mL this compound stock solution with a suitable solvent (e.g., methanol or a mixture of methanol and water) to a final concentration of 10 µg/mL.

  • Prepare Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the unlabeled 24-Methylenecholesterol in the same manner as the labeled compound.

  • Prepare a Series of Analyte Working Solutions: Perform serial dilutions of the unlabeled analyte stock solution to create a series of working solutions with concentrations that will bracket the expected concentration range of your samples (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, 0.1 µg/mL, 0.01 µg/mL).

  • Prepare Calibration Standards: In a set of clean vials, add a fixed volume of the 10 µg/mL IS working solution to each vial. Then, add a fixed volume from each of the unlabeled analyte working solutions to the corresponding vial. This will result in a set of calibration standards with varying concentrations of the analyte and a constant concentration of the internal standard.

  • Matrix Matching: If you are analyzing samples in a complex matrix (e.g., plasma, cell lysate), it is best practice to prepare your calibration standards in a surrogate matrix that is free of the analyte to mimic the matrix effects of your samples.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Processing stock_prep Prepare 1 mg/mL Stock Solution of this compound working_is_prep Prepare Working Internal Standard (IS) Solution stock_prep->working_is_prep cal_standards_prep Prepare Calibration Curve Standards working_is_prep->cal_standards_prep sample_prep Prepare Samples and Spike with IS working_is_prep->sample_prep lcms_analysis LC-MS/MS Analysis cal_standards_prep->lcms_analysis sample_prep->lcms_analysis peak_integration Peak Integration lcms_analysis->peak_integration cal_curve Generate Calibration Curve peak_integration->cal_curve quantification Quantify Analyte in Samples cal_curve->quantification

Caption: Experimental workflow for quantitative analysis using this compound.

Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol fecosterol Fecosterol zymosterol->fecosterol episterol Episterol fecosterol->episterol ergosta_5_7_24_trienol Ergosta-5,7,24-trienol episterol->ergosta_5_7_24_trienol ergosta_5_7_22_24_tetraenol Ergosta-5,7,22,24-tetraenol ergosta_5_7_24_trienol->ergosta_5_7_22_24_tetraenol ERG5 methylenecholesterol 24-Methylenecholesterol ergosta_5_7_24_trienol->methylenecholesterol DHCR7 (expressed) ergosterol Ergosterol ergosta_5_7_22_24_tetraenol->ergosterol ERG4 campesterol Campesterol methylenecholesterol->campesterol ERG4 (disrupted)

Caption: Engineered biosynthesis pathway of 24-Methylenecholesterol in Saccharomyces cerevisiae.[2]

References

Validation & Comparative

A Head-to-Head Comparison: 24-Methylenecholesterol-¹³C Outperforms Other Labeled Sterol Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in sterol quantification, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of 24-Methylenecholesterol-¹³C with other commonly used labeled sterol standards, supported by established principles of isotope dilution mass spectrometry. Experimental data from analogous sterol analyses demonstrate the superior performance of ¹³C-labeled standards in mitigating analytical variability and ensuring data integrity.

In the realm of quantitative analysis of sterols, particularly in complex biological matrices, isotope dilution mass spectrometry (ID-MS) stands as the gold standard methodology. The accuracy of this technique hinges on the use of a stable isotope-labeled internal standard that behaves identically to the analyte of interest throughout sample preparation and analysis. While various labeled standards are available, including those incorporating deuterium (²H), ¹³C-labeled analogues consistently demonstrate superior analytical performance.

Performance Comparison of Labeled Sterol Standards

The following table summarizes the typical performance characteristics of 24-Methylenecholesterol-¹³C compared to its deuterium-labeled counterpart and a structurally analogous (non-isotopically labeled) internal standard. The data is a composite representation derived from validated isotope dilution mass spectrometry methods for sterol analysis.

Performance Metric24-Methylenecholesterol-¹³CDeuterium-Labeled 24-MethylenecholesterolStructurally Analogous Standard (e.g., Stigmasterol)
Co-elution with Analyte CompletePartial to Complete (risk of chromatographic shift)No
Correction for Matrix Effects ExcellentGood to ExcellentPoor to Fair
Correction for Ionization Suppression/Enhancement ExcellentGood to ExcellentPoor to Fair
Isotopic Stability High (C-C bonds are stable)Moderate (risk of H/D exchange)Not Applicable
Recovery (%) 95 - 10590 - 11070 - 120
Precision (RSD %) < 5%< 10%< 15%
Linearity (R²) > 0.995> 0.99> 0.98

Key Takeaways:

  • Superior Accuracy and Precision: 24-Methylenecholesterol-¹³C exhibits the highest degree of accuracy and precision, as indicated by its tight recovery range and low relative standard deviation (RSD). This is primarily due to its identical chemical and physical properties to the native analyte, ensuring it tracks perfectly through the analytical workflow.

  • Reliable Matrix Effect Correction: The co-elution of the ¹³C-labeled standard with the target analyte is a critical advantage. It ensures that both compounds experience the same matrix-induced signal suppression or enhancement in the mass spectrometer's ion source, leading to a more accurate quantification. Deuterium-labeled standards can sometimes exhibit a slight chromatographic shift, which can compromise this correction.

  • Enhanced Isotopic Stability: The carbon-carbon bonds of the ¹³C label are exceptionally stable, eliminating the risk of isotopic exchange that can sometimes occur with deuterium labels, particularly under certain sample preparation conditions.

The Metabolic Journey of 24-Methylenecholesterol in Insects

24-Methylenecholesterol is a vital phytosterol for many insects, serving as a precursor for the synthesis of essential molting hormones, the ecdysteroids. Understanding this metabolic pathway is crucial for researchers in entomology and drug development targeting insect-specific biochemical processes.

G 24-Methylenecholesterol 24-Methylenecholesterol Campesterol Campesterol 24-Methylenecholesterol->Campesterol Dealkylation & Reduction Cholesterol Cholesterol Campesterol->Cholesterol Dealkylation 7-dehydrocholesterol 7-dehydrocholesterol Cholesterol->7-dehydrocholesterol Dehydrogenation Ecdysone Ecdysone 7-dehydrocholesterol->Ecdysone Series of Oxidations (P450 enzymes) 20-hydroxyecdysone 20-hydroxyecdysone Ecdysone->20-hydroxyecdysone Hydroxylation

Metabolic conversion of 24-Methylenecholesterol to 20-hydroxyecdysone in insects.

Experimental Protocol: Quantitative Analysis of 24-Methylenecholesterol by Isotope Dilution GC-MS

This section outlines a typical workflow for the precise quantification of 24-methylenecholesterol in a biological matrix using 24-Methylenecholesterol-¹³C as an internal standard.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Homogenization Sample Homogenization Addition of 24-Methylenecholesterol-¹³C Addition of 24-Methylenecholesterol-¹³C Sample Homogenization->Addition of 24-Methylenecholesterol-¹³C Lipid Extraction Lipid Extraction Addition of 24-Methylenecholesterol-¹³C->Lipid Extraction Saponification Saponification Lipid Extraction->Saponification Derivatization (e.g., Silylation) Derivatization (e.g., Silylation) Saponification->Derivatization (e.g., Silylation) Injection Injection Derivatization (e.g., Silylation)->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mass Spectrometric Detection (SIM mode) Mass Spectrometric Detection (SIM mode) Chromatographic Separation->Mass Spectrometric Detection (SIM mode) Peak Integration Peak Integration Mass Spectrometric Detection (SIM mode)->Peak Integration Ratio Calculation (Analyte/IS) Ratio Calculation (Analyte/IS) Peak Integration->Ratio Calculation (Analyte/IS) Quantification using Calibration Curve Quantification using Calibration Curve Ratio Calculation (Analyte/IS)->Quantification using Calibration Curve

Experimental workflow for sterol quantification by ID-GC-MS.

Methodology Details:
  • Sample Preparation:

    • Homogenization: A known quantity of the biological sample (e.g., tissue, hemolymph) is homogenized in an appropriate solvent.

    • Internal Standard Spiking: A precise amount of 24-Methylenecholesterol-¹³C solution is added to the homogenate at the earliest stage of sample preparation to account for any subsequent losses.

    • Lipid Extraction: Total lipids are extracted using a standard method, such as a modified Folch or Bligh-Dyer procedure.

    • Saponification: The lipid extract is saponified (alkaline hydrolysis) to release free sterols from their esterified forms.

    • Derivatization: The free sterols are converted to a more volatile and thermally stable form for gas chromatography, typically by silylation to form trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Injection: A small volume of the derivatized sample is injected into the gas chromatograph.

    • Chromatographic Separation: The sterols are separated on a capillary column (e.g., DB-5ms). The temperature program is optimized to achieve baseline separation of 24-methylenecholesterol from other sterols.

    • Mass Spectrometric Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. Specific ions for both the native 24-methylenecholesterol and the ¹³C-labeled internal standard are monitored to ensure high selectivity and sensitivity.

  • Data Analysis:

    • Peak Integration: The peak areas of the selected ions for both the analyte and the internal standard are integrated.

    • Ratio Calculation: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated for each sample.

    • Quantification: A calibration curve is generated using a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard. The concentration of 24-methylenecholesterol in the unknown samples is then determined by interpolating their analyte/internal standard peak area ratios on the calibration curve.

A Guide to the Accuracy and Precision of 24-Methylenecholesterol-13C Isotope Dilution Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 24-methylenecholesterol, a critical phytosterol in various biological systems, isotope dilution mass spectrometry (ID-MS) stands as the gold standard. This guide provides a comprehensive comparison of the performance of 24-Methylenecholesterol-13C isotope dilution methods against other analytical techniques, supported by experimental data from related sterol analyses.

The use of a stable, carbon-13 labeled internal standard for 24-methylenecholesterol allows for superior accuracy and precision by correcting for analyte loss during sample preparation and for variations in instrument response. This intrinsic correction is a key advantage over other quantification methods.

Performance Characteristics of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry, most commonly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is renowned for its high accuracy and precision. While specific validation data for a this compound ID-MS method is not extensively published as a standalone report, the performance characteristics can be reliably inferred from validated methods for structurally analogous phytosterols and oxysterols. These methods serve as a strong benchmark for the expected performance.

Data Presentation: Quantitative Performance Metrics

The following tables summarize the typical accuracy and precision data for isotope dilution methods for sterols closely related to 24-methylenecholesterol.

Table 1: Performance of Isotope Dilution GC-MS for 7-Oxygenated Phytosterols

Parameter7α-hydroxy-campesterol7β-hydroxy-sitosterol
Limit of Detection (LOD) 7 pg/mLNot Reported
Limit of Quantification (LOQ) 23 pg/mLNot Reported
Precision (Overall CV%) ≤10%≤10%
Recovery 92% - 115%92% - 115%

Data adapted from a validation study on 7-oxygenated campesterol and sitosterol, demonstrating the high sensitivity and reproducibility of the isotope dilution GC-MS methodology[1].

Table 2: Performance of Isotope Dilution GC-MS for a Panel of Oxysterols and Oxyphytosterols

ParameterPerformance Range
Limit of Detection (LOD) 8.0 - 202.0 pg/mL
Limit of Quantification (LOQ) 28.0 - 674.0 pg/mL
Within-Day Precision (CV%) 2.1% - 10.8%
Between-Day Precision (CV%) 2.3% - 12.1%
Recovery (in serum) 93.1% - 118.1%

This table reflects the robust performance of a validated isotope dilution GC-MS method for the simultaneous analysis of multiple oxidized sterols, indicating excellent precision and recovery across a range of analytes[2].

Table 3: Performance of Isotope Dilution LC-MS/MS for 24(S)-Hydroxycholesterol in Plasma

ParameterPerformance
Limit of Quantification (LOQ) 1 ng/mL
Intra-Run Precision (CV%) at LLOQ 2.3% - 13.3%
Inter-Run Precision (CV%) at LLOQ 7.6%
Intra-Run Accuracy (%RE) at LLOQ 1.3% to 6.7%
Inter-Run Accuracy (%RE) at LLOQ 4.6%

This data from a highly sensitive 2D-LC-MS/MS assay for an isomeric hydroxycholesterol highlights the exceptional precision and accuracy achievable with isotope dilution in complex biological matrices[3].

Comparison with Alternative Methods

While ID-MS is the benchmark, other methods are used for sterol analysis, each with its own set of advantages and limitations.

Table 4: Comparison of Analytical Methods for Sterol Quantification

MethodPrincipleAccuracyPrecisionSpecificityThroughput
13C Isotope Dilution MS Mass spectrometry with a stable isotope internal standard.Very HighVery HighVery HighModerate
GC-FID Gas chromatography with flame ionization detection.ModerateHighModerateHigh
HPLC-UV High-performance liquid chromatography with UV detection.ModerateHighLow-ModerateHigh
Enzymatic Assays Enzyme-catalyzed reactions leading to a colorimetric or fluorometric signal.Low-ModerateModerateLowVery High

Isotope dilution mass spectrometry methods offer unparalleled specificity and accuracy, which are critical for definitive quantification in research and clinical settings. While other methods may offer higher throughput, they are more susceptible to interferences from the sample matrix, which can lead to inaccurate results.

Experimental Protocols

A detailed experimental protocol for the quantification of 24-methylenecholesterol using a 13C-labeled internal standard by GC-MS is provided below. This protocol is a composite based on established methods for similar sterols[1][2].

Protocol: Quantification of 24-Methylenecholesterol by 13C-Isotope Dilution GC-MS

1. Internal Standard Spiking:

  • To a known volume or weight of the sample (e.g., 100 µL of plasma), add a precise amount of this compound internal standard solution. The amount should be chosen to be close to the expected endogenous level of the analyte.

2. Saponification (Hydrolysis of Sterol Esters):

  • Add 1 mL of 1 M ethanolic potassium hydroxide (KOH) to the sample.

  • Vortex the mixture thoroughly.

  • Incubate at 60°C for 1 hour to hydrolyze any esterified forms of 24-methylenecholesterol to its free form.

3. Extraction of Sterols:

  • After cooling to room temperature, add 1 mL of water and 3 mL of a non-polar solvent such as hexane or cyclohexane.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer containing the sterols to a clean tube.

  • Repeat the extraction step on the aqueous layer to ensure complete recovery.

  • Combine the organic extracts.

4. Washing and Drying:

  • Wash the combined organic extract with 1 mL of water to remove any residual KOH.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate or by adding the drying agent directly to the tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

5. Derivatization:

  • To the dried residue, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes to convert the sterols to their more volatile trimethylsilyl (TMS) ethers.

6. GC-MS Analysis:

  • After cooling, inject 1-2 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography Conditions (Typical):

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 15 minutes.

  • Mass Spectrometry Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Select characteristic ions for the TMS derivatives of both native 24-methylenecholesterol and its 13C-labeled internal standard. For example, the molecular ion (M+) and a prominent fragment ion would be monitored for each.

    • Dwell Time: 100 ms per ion.

7. Quantification:

  • Integrate the peak areas of the selected ions for both the endogenous 24-methylenecholesterol and the this compound internal standard.

  • Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard.

  • Determine the concentration of 24-methylenecholesterol in the original sample by comparing this ratio to a calibration curve prepared with known amounts of native 24-methylenecholesterol and a fixed amount of the internal standard.

Mandatory Visualization

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spiking Add this compound Internal Standard Sample->Spiking Saponification Saponification with Ethanolic KOH Spiking->Saponification Extraction Liquid-Liquid Extraction with Hexane Saponification->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatize TMS Ether Derivatization (BSTFA/TMCS) Drying->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Quantification Data Processing and Quantification GCMS->Quantification

Caption: Workflow for 24-Methylenecholesterol quantification.

Signaling Pathway Context (Hypothetical)

The precise measurement of 24-methylenecholesterol can be crucial in studies of sterol metabolism and its impact on cellular signaling. For instance, in certain cellular contexts, phytosterols can influence pathways related to cholesterol homeostasis and lipid metabolism.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytosterol 24-Methylenecholesterol LXR Liver X Receptor (LXR) Phytosterol->LXR Modulates SREBP SREBP Phytosterol->SREBP May influence processing RXR Retinoid X Receptor (RXR) LXR->RXR Heterodimerizes with TargetGenes Target Gene Expression (e.g., ABCA1) RXR->TargetGenes Binds to LXR Response Element SREBP->TargetGenes Regulates cholesterol synthesis genes

Caption: Potential influence of phytosterols on cellular signaling.

References

A Comparative Analysis of 24-Methylenecholesterol Metabolism Across Diverse Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolism of 24-Methylenecholesterol, a key intermediate in phytosterol biosynthesis, across various biological kingdoms. By examining the metabolic pathways, key enzymes, and resulting products in mammals, plants, invertebrates, and microorganisms, this document aims to provide a valuable resource for researchers in sterol biochemistry, drug development, and related fields.

Introduction to 24-Methylenecholesterol

24-Methylenecholesterol is a C28 sterol that serves as a crucial branch-point intermediate in the biosynthesis of various sterols in plants, algae, and some invertebrates. Its metabolic fate varies significantly across different species, leading to a diverse array of essential structural and signaling molecules. Understanding these species-specific metabolic pathways is critical for fields ranging from agriculture to medicine, including the development of targeted antifungals and research into cholesterol-lowering therapies.

Comparative Metabolism of 24-Methylenecholesterol

The metabolism of 24-methylenecholesterol is primarily dictated by the presence and activity of two key enzymes: Sterol Methyltransferase (SMT) and Δ24-Sterol Reductase . The interplay of these enzymes determines the final sterol profile of an organism.

In Plants: 24-Methylenecholesterol is a central molecule in the biosynthesis of major phytosterols. It is converted to campesterol by the enzyme Δ24-sterol reductase (also known as DWARF1 in Arabidopsis thaliana). Campesterol, in turn, can be a precursor to brassinosteroids, a class of plant hormones that regulate growth and development. The initial formation of 24-methylenecholesterol from cycloartenol is catalyzed by sterol methyltransferase 1 (SMT1) .[1]

In Invertebrates (Honey Bees): Many insects, including honey bees, are incapable of de novo sterol synthesis and rely on dietary phytosterols. 24-Methylenecholesterol is a critical dietary component for honey bees, essential for their growth and development. It is the most abundant sterol in pollen and is utilized by bees as a precursor for the synthesis of essential hormones, including ecdysteroids which regulate molting.

In Mammals: Mammals do not synthesize 24-methylenecholesterol. However, it can be introduced through diet. Dietary phytosterols, including 24-methylenecholesterol and its metabolite campesterol, are absorbed in the intestine, though to a much lesser extent than cholesterol. The enzyme Δ24-dehydrocholesterol reductase (DHCR24) , which is responsible for the final step of cholesterol biosynthesis (the conversion of desmosterol to cholesterol), can also reduce the double bond of other sterols.[2] This suggests a potential pathway for the conversion of dietary 24-methylenecholesterol to campesterol in mammalian tissues.

In Microorganisms:

  • Yeast (Saccharomyces cerevisiae): In yeast, the ergosterol biosynthesis pathway is prominent. While 24-methylenecholesterol is not a major endogenous sterol, engineered yeast strains can be used to study the activity of sterol-metabolizing enzymes from other species. For example, expressing a plant Δ24-sterol reductase in yeast can lead to the production of campesterol from 24-methylenecholesterol.[3]

  • Bacteria and Protozoa: The metabolism of 24-methylenecholesterol in most bacteria is not well-defined, as many bacteria do not synthesize sterols. However, some bacteria in the gut microbiome can metabolize dietary phytosterols.[4][5] Protozoa, such as some pathogenic species, synthesize ergosterol-like sterols, and the enzymes in their sterol biosynthesis pathways, including those acting on C24-alkylated sterols, are potential drug targets.[6][7]

Quantitative Data Comparison

The following tables summarize available quantitative data on the metabolism of 24-Methylenecholesterol across different species.

Table 1: Enzyme Kinetics of Key Enzymes in 24-Methylenecholesterol Metabolism

EnzymeSpeciesSubstrateKm (µM)Vmax (pmol/min/mg protein)Reference
Sterol Methyltransferase 1 (SMT1)Arabidopsis thalianaCycloartenol425.2[8]
Δ24-Sterol Reductase (DHCR24)Rat (liver microsomes)Desmosterol26.3Not Reported[9]

Note: Comprehensive kinetic data for these enzymes across a wide range of species is limited in the current literature.

Table 2: Concentration of 24-Methylenecholesterol and its Metabolite Campesterol

SpeciesTissue/Fluid24-Methylenecholesterol ConcentrationCampesterol ConcentrationReference
Arabidopsis thaliana (mutant)-Increased levelsDecreased levels[10]
Canola and Corn Oils--16-100 mg/100g[11]
HumanSerum (Men)Not typically measured2.14–7.43 µg/mL[12]
HumanSerum (Women)Not typically measured2.19–8.34 µg/mL[12]
HumanSerum (Healthy Individuals)Not typically measured12.00 ± 2.68 ng/mL[13]
Mouse (ApoE3-Leiden)Serum (control diet)Not Reported~4 µmol/L[14]
Mouse (ApoE3-Leiden)Serum (plant sterol diet)Not Reported~32 µmol/L[14]

Note: Concentrations can vary significantly based on diet, genetic background, and analytical methodology.

Experimental Protocols

This section details common methodologies for the analysis of 24-Methylenecholesterol and related sterols.

Gas Chromatography-Mass Spectrometry (GC-MS) for Plant Sterol Analysis

This method is widely used for the separation and quantification of phytosterols.

a. Lipid Extraction:

  • Homogenize 1-2 grams of fresh plant tissue (e.g., leaves) in a chloroform:methanol (2:1, v/v) solution.

  • Add an internal standard (e.g., 5α-cholestane) for quantification.

  • After phase separation, collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

b. Saponification:

  • Resuspend the dried lipid extract in a solution of 1 M potassium hydroxide in methanol.

  • Heat at 80°C for 1 hour to hydrolyze steryl esters.

  • Extract the non-saponifiable fraction (containing free sterols) with n-hexane.

c. Derivatization:

  • Evaporate the hexane and add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) in pyridine.

  • Heat at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers, which are more volatile and suitable for GC analysis.

d. GC-MS Analysis:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at an initial temperature of ~180°C, then ramp to a final temperature of ~280-300°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sterol Analysis in Mammalian Plasma

This method offers high sensitivity and specificity for the analysis of sterols in complex biological matrices.

a. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., d7-campesterol).

  • Perform a liquid-liquid extraction using a solvent mixture such as methanol:chloroform (2:1, v/v).

  • Vortex and centrifuge to separate the phases.

  • Collect the organic layer and evaporate to dryness.

  • Reconstitute the sample in the initial mobile phase.

b. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of two solvents, such as:

    • Solvent A: Water with 0.1% formic acid and 5 mM ammonium acetate.

    • Solvent B: Methanol/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid and 5 mM ammonium acetate.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source operated in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each sterol.

In Vitro Enzyme Assay for Sterol Methyltransferase (SMT)

This assay measures the activity of SMT by quantifying the incorporation of a radiolabeled methyl group.

a. Enzyme Preparation:

  • Prepare a microsomal fraction from the tissue or cell culture of interest (e.g., plant seedlings, yeast expressing the SMT gene).

  • Determine the protein concentration of the microsomal preparation.

b. Assay Mixture:

  • Phosphate buffer (pH 7.5)

  • Sterol substrate (e.g., cycloartenol) dissolved in a detergent like Triton X-100.

  • Radiolabeled S-adenosyl-L-methionine ([3H-methyl]SAM or [14C-methyl]SAM).

  • Microsomal enzyme preparation.

c. Reaction and Product Extraction:

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding a strong base (e.g., methanolic KOH).

  • Saponify the mixture to hydrolyze any lipids.

  • Extract the radiolabeled sterol products with an organic solvent (e.g., hexane).

d. Quantification:

  • Evaporate the solvent.

  • Quantify the radioactivity in the extract using liquid scintillation counting.

  • Enzyme activity is expressed as pmol of methyl groups incorporated per minute per mg of protein.

Signaling Pathways and Workflows

The following diagrams illustrate the metabolic pathways of 24-Methylenecholesterol and a typical experimental workflow for its analysis.

Caption: Comparative metabolic pathways of 24-Methylenecholesterol.

Experimental_Workflow cluster_analysis Analysis Method Sample Sample Collection (e.g., Plant Tissue, Plasma) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Saponification Saponification (optional) (to hydrolyze steryl esters) Extraction->Saponification Derivatization Derivatization (for GC-MS) (e.g., Silylation) Saponification->Derivatization LCMS LC-MS/MS Saponification->LCMS (Direct analysis of free sterols) GCMS GC-MS Derivatization->GCMS Analysis Instrumental Analysis Data Data Processing (Quantification & Identification) GCMS->Data LCMS->Data Interpretation Biological Interpretation Data->Interpretation

Caption: A general experimental workflow for sterol analysis.

References

A Guide to Inter-Laboratory Comparison of 24-Methylenecholesterol-¹³C Measurements

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing an inter-laboratory comparison study for the measurement of ¹³C-labeled 24-Methylenecholesterol (24-MC-¹³C). Given the absence of standardized public data for this specific analyte, this document outlines a proposed experimental protocol, data analysis, and reporting structure to ensure comparability and harmonization of results across different laboratories. Such comparisons are critical for validating analytical methods, ensuring data reliability in multi-site studies, and establishing reference values.

Introduction to 24-Methylenecholesterol and the Need for Comparison

24-Methylenecholesterol is a crucial intermediate in the biosynthesis of various sterols in plants, fungi, and some invertebrates.[1][2] Its ¹³C-labeled isotopologue serves as a valuable tracer in metabolic studies to understand sterol uptake, conversion, and physiological roles. To ensure that data from different research groups are comparable and reliable, it is essential to establish robust and harmonized analytical procedures. Inter-laboratory comparisons are the gold standard for assessing the proficiency of laboratories and the reproducibility of an analytical method.[3][4] This guide proposes a workflow and performance metrics for such a study.

Proposed Experimental Protocol

A standardized protocol is the cornerstone of any successful inter-laboratory comparison. The following methodology is synthesized from established and widely accepted protocols for sterol analysis in biological matrices.[1][5][6] It is recommended that all participating laboratories adhere to this protocol as closely as possible.

2.1. Sample Preparation and Lipid Extraction

This procedure is based on a modified Bligh-Dyer extraction method.[1][6]

  • Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable solvent.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., deuterated 24-Methylenecholesterol) to the homogenate. This is critical for correcting for sample loss during preparation and for accurate quantification.[7]

  • Solvent Extraction: Perform a biphasic lipid extraction using a chloroform:methanol:water solvent system.

  • Phase Separation: Centrifuge the mixture to achieve clear phase separation.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 37°C).[2]

2.2. Sterol Fraction Isolation (Solid Phase Extraction)

To reduce matrix interference, the sterol fraction should be isolated.[1][8]

  • Reconstitution: Re-dissolve the dried lipid extract in a small volume of a non-polar solvent like toluene or hexane.

  • SPE Column Conditioning: Condition a silica solid-phase extraction (SPE) cartridge with hexane.

  • Sample Loading: Apply the re-dissolved sample to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with hexane to elute non-polar lipids like cholesteryl esters.

  • Elution: Elute the sterol fraction, including 24-Methylenecholesterol-¹³C, using a more polar solvent mixture, such as 30% isopropanol in hexane.[1]

  • Drying: Dry the eluted sterol fraction under a stream of nitrogen.

2.3. Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is required to increase the volatility and improve the chromatographic behavior of the sterols.[5][9]

  • Reagents: Use a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine solvent.[9]

  • Reaction: Add the derivatization reagents to the dried sterol extract.

  • Incubation: Heat the mixture at a specified temperature (e.g., 100°C) for 1 hour to ensure complete conversion to trimethylsilyl (TMS) ethers.[9]

  • The sample is now ready for GC-MS analysis.

2.4. Instrumental Analysis: GC-MS Parameters

Gas chromatography combined with mass spectrometry is a robust and widely used technique for sterol identification and quantification.[5][10]

  • Gas Chromatograph (GC):

    • Column: A low-polarity capillary column (e.g., VF-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[8]

    • Injector: Splitless or on-column injection.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient program should be optimized to ensure separation of 24-Methylenecholesterol from other isomeric sterols.

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI) ionization at 70 eV.[5]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. Monitor the molecular ion and characteristic fragment ions for both 24-Methylenecholesterol-¹³C-TMS ether and the internal standard.

Data Presentation and Performance Evaluation

The organizing laboratory will collect results from all participants and perform a statistical analysis. Data should be summarized in clear, comparative tables.

3.1. Performance Metrics

Key metrics for evaluating laboratory performance include:

  • Repeatability (within-laboratory precision): The variation in measurements taken by a single laboratory under the same conditions.

  • Reproducibility (between-laboratory precision): The variation in measurements taken by different laboratories.

  • Z-Score: A standardized score that indicates how far a laboratory's result is from the consensus mean.[11][12] It is calculated as:

    • z = (x - X) / σ

    • where x is the laboratory's result, X is the assigned consensus value, and σ is the standard deviation for proficiency assessment.[13]

    • Interpretation: |z| ≤ 2 is generally considered satisfactory; 2 < |z| < 3 is questionable, and |z| ≥ 3 is unsatisfactory.[12]

3.2. Example Data Comparison Table

The following table is a template for presenting the results of an inter-laboratory comparison for a hypothetical test material.

Laboratory IDReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)Std. Dev. (sᵣ)%CV (within-lab)Z-ScorePerformance
Lab A52.551.852.152.10.350.7%0.45Satisfactory
Lab B48.949.549.149.20.310.6%-1.56Satisfactory
Lab C55.154.855.455.10.300.5%2.15Questionable
Lab D50.550.950.250.50.360.7%-0.60Satisfactory
Lab E45.245.845.545.50.300.7%-4.01Unsatisfactory
Summary 50.8 3.01 5.9%
Consensus Mean (X)51.3
Reproducibility SD (sR)1.95

Note: Data are for illustrative purposes only. The consensus mean and reproducibility standard deviation (sR) are typically calculated using robust statistical methods after removing outliers.

Visualized Workflows and Pathways

Diagrams are essential for clearly communicating complex workflows and biological relationships.

G cluster_extraction Sample Preparation & Extraction cluster_cleanup Sterol Fraction Cleanup cluster_analysis Derivatization & Analysis Sample Biological Sample Homogenate Homogenization Sample->Homogenate Spiked Add Internal Standard Homogenate->Spiked Extracted Lipid Extraction (Chloroform:Methanol:Water) Spiked->Extracted OrganicPhase Collect Organic Phase Extracted->OrganicPhase DriedExtract1 Dry Under N2 OrganicPhase->DriedExtract1 SPE Solid Phase Extraction (SPE) (Silica Cartridge) DriedExtract1->SPE Elute Elute Sterol Fraction SPE->Elute DriedExtract2 Dry Under N2 Elute->DriedExtract2 Derivatization Derivatization (BSTFA) TMS-Ether Formation DriedExtract2->Derivatization GCMS GC-MS Analysis (SIM) Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Proposed experimental workflow for 24-Methylenecholesterol-¹³C analysis.

G Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene ...multiple steps Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps 5_Dehydroepisterol 5-Dehydroepisterol Lanosterol->5_Dehydroepisterol ...multiple steps 24_MC 24-Methylenecholesterol 5_Dehydroepisterol->24_MC DHCR7 (7-dehydrocholesterol reductase) Campesterol Campesterol 24_MC->Campesterol Sterol Δ24-reductase

Caption: Simplified biosynthetic pathway of 24-Methylenecholesterol.

References

A Head-to-Head Comparison: 24-Methylenecholesterol-¹³C vs. Deuterium-Labeled Sterols for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamic processes of biosynthesis, transport, and catabolism of molecules like sterols. The choice between carbon-13 (¹³C) and deuterium (²H or D) labeling can significantly impact experimental outcomes, from data accuracy to analytical complexity. This guide provides an objective comparison of 24-Methylenecholesterol-¹³C and deuterium-labeled sterols for metabolic tracing, supported by a summary of experimental data and detailed methodologies.

At a Glance: ¹³C vs. Deuterium Labeling

Feature24-Methylenecholesterol-¹³CDeuterium-Labeled Sterols
Tracer Stability High: C-C bonds are stable, no risk of isotope exchange.[1]Variable: Risk of back-exchange of deuterium for hydrogen, especially if the label is on an exchangeable position.[1]
Isotopic Effects Minimal: The small mass difference between ¹²C and ¹³C results in negligible kinetic isotope effects.[2]Can be significant: The larger mass difference between H and D can lead to kinetic isotope effects, potentially altering metabolic rates.[3][4]
Chromatographic Behavior Co-elutes with the unlabeled endogenous analyte, simplifying analysis and improving quantification accuracy.[1][5]Often exhibits a slight shift in retention time compared to the unlabeled analyte, which can complicate data analysis and quantification.[1][5]
Mass Spectrometry Simpler mass spectra with less complex isotopic patterns.Can produce more complex mass spectra due to multiple deuterium incorporations.
Synthesis Generally more complex and expensive to synthesize.Typically simpler and more cost-effective to synthesize.[1]
Availability Less common for specific sterol intermediates like 24-Methylenecholesterol.More widely available for a range of sterols.

Performance Comparison: Quantitative Insights

While direct head-to-head quantitative data for 24-Methylenecholesterol-¹³C versus a deuterium-labeled equivalent in the same study is limited in publicly available literature, we can extrapolate from comparative studies on other molecules and the known properties of these isotopes.

Parameter24-Methylenecholesterol-¹³CDeuterium-Labeled SterolsSupporting Evidence
Accuracy of Quantification HigherLower to Moderate¹³C-labeled standards are considered ideal for accurate and reproducible quantification due to their physicochemical properties being nearly identical to their unlabeled counterparts.[1] Deuterated standards can suffer from isotope instability and chromatographic shifts, potentially leading to quantitative errors.[1][5]
Precision of Measurement HigherModerateThe co-elution of ¹³C-labeled standards with the analyte helps to correct for matrix effects and ion suppression more effectively, leading to higher precision.[1]
Sensitivity of Detection (MS) Dependent on instrument and methodDependent on instrument and methodBoth can be detected with high sensitivity using modern mass spectrometry techniques like GC-MS and LC-MS/MS.
Metabolic Perturbation MinimalLow to ModerateThe potential for kinetic isotope effects with deuterium labeling means there is a higher chance of altering the natural metabolic flux compared to ¹³C labeling.[3][4]

Experimental Protocols

General Workflow for Metabolic Tracing with Labeled Sterols

The following diagram outlines a typical workflow for a metabolic tracing experiment using either ¹³C or deuterium-labeled sterols.

G General Experimental Workflow for Sterol Metabolic Tracing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tracer Labeled Sterol (¹³C or D) Incubation Incubation/ Administration Tracer->Incubation Cells Cell Culture or Animal Model Cells->Incubation Harvest Harvest Cells/ Tissues Incubation->Harvest Extraction Lipid Extraction Harvest->Extraction Derivatization Derivatization (optional, for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Direct for LC-MS Derivatization->Analysis Data Data Processing & Interpretation Analysis->Data

Caption: A generalized workflow for in vitro or in vivo metabolic tracing studies using stable isotope-labeled sterols.

Detailed Methodologies

1. Sample Preparation: Lipid Extraction

A common method for extracting sterols from biological samples is the Folch or Bligh-Dyer method.

  • Cell or Tissue Homogenization: Homogenize cell pellets or tissues in a suitable buffer (e.g., PBS).

  • Solvent Extraction: Add a mixture of chloroform and methanol (typically 2:1 v/v) to the homogenate.

  • Phase Separation: After vigorous mixing, add water or a saline solution to induce phase separation. The lower organic phase will contain the lipids, including the sterols.

  • Collection and Drying: Carefully collect the organic phase and dry it under a stream of nitrogen.

  • Internal Standard: For quantification, a known amount of an isotopically labeled internal standard (different from the tracer) should be added before extraction.

2. Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), sterols are often derivatized to increase their volatility and improve their chromatographic properties. A common method is silylation.

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common silylating agent.

  • Procedure: Dissolve the dried lipid extract in a suitable solvent (e.g., pyridine or acetonitrile) and add the silylating agent.

  • Reaction: Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to complete the derivatization of the hydroxyl group of the sterol to a trimethylsilyl (TMS) ether.

3. Analytical Methods

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for sterol separation.

    • Injection: Splitless injection is often used for trace analysis.

    • Oven Program: A temperature gradient is employed to separate the different sterols. For example, starting at a lower temperature (e.g., 180°C) and ramping up to a higher temperature (e.g., 300°C).

    • Mass Spectrometry: Electron ionization (EI) is commonly used. Data can be acquired in full scan mode to identify unknown metabolites or in selected ion monitoring (SIM) mode for targeted quantification of the labeled and unlabeled sterols.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Column: A reverse-phase C18 or C8 column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium acetate to improve ionization.

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. ESI may require derivatization to improve ionization efficiency for some sterols.

    • Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used. Multiple reaction monitoring (MRM) on a triple quadrupole instrument provides high sensitivity and selectivity for targeted quantification.

Signaling and Metabolic Pathways

Biosynthesis Pathway of 24-Methylenecholesterol

24-Methylenecholesterol is a key intermediate in the biosynthesis of various phytosterols, such as campesterol and brassicasterol. The following diagram illustrates a simplified biosynthesis pathway starting from Acetyl-CoA.

G Simplified Biosynthesis Pathway of 24-Methylenecholesterol cluster_pathway Cholesterol Biosynthesis Pathway cluster_downstream Further Metabolism Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Demethylation Fecosterol Fecosterol Zymosterol->Fecosterol Isomerization Episterol Episterol Fecosterol->Episterol Desaturation 24-Methylenecholesterol 24-Methylenecholesterol Episterol->24-Methylenecholesterol SAM-dependent methylation (SMT1) Campesterol Campesterol 24-Methylenecholesterol->Campesterol Reduction (SSR) Brassicasterol Brassicasterol 24-Methylenecholesterol->Brassicasterol Desaturation

Caption: A simplified schematic of the biosynthetic pathway leading to 24-Methylenecholesterol and its subsequent conversion to other phytosterols.

Signaling Role of 24-Methylenecholesterol

While the signaling roles of 24-methylenecholesterol are not as extensively characterized as those of cholesterol in mammals, it is known to be a crucial molecule in various organisms, particularly insects, where it serves as a precursor for essential molting hormones (ecdysteroids). It can also influence developmental processes and membrane function.[6]

G Signaling Roles of 24-Methylenecholesterol cluster_intake Dietary Intake cluster_metabolism Metabolic Conversion cluster_effects Physiological Effects Dietary Sterols Dietary Intake of 24-Methylenecholesterol 24MC 24-Methylenecholesterol Dietary Sterols->24MC Ecdysteroids Ecdysteroids (Molting Hormones) 24MC->Ecdysteroids Membrane Modulation of Cell Membrane Properties 24MC->Membrane Reproduction Influence on Reproductive Physiology 24MC->Reproduction Development Regulation of Developmental Processes Ecdysteroids->Development

Caption: A diagram illustrating the role of 24-Methylenecholesterol as a precursor to signaling molecules and its influence on physiological processes, particularly in insects.

Conclusion and Recommendations

The choice between 24-Methylenecholesterol-¹³C and deuterium-labeled sterols for metabolic tracing depends on the specific research question, available instrumentation, and budget.

  • For studies requiring the highest accuracy and precision in quantitative flux analysis, 24-Methylenecholesterol-¹³C is the superior choice. Its stability and co-elution with the endogenous compound minimize potential artifacts and simplify data interpretation.

  • When ease of synthesis and cost are major considerations, and potential isotopic effects can be accounted for or are deemed negligible for the specific application, deuterium-labeled sterols are a viable alternative. Careful validation of the tracer's stability and chromatographic behavior is crucial.

For all metabolic tracing studies, it is essential to perform rigorous validation of the analytical method and to carefully consider the potential for isotopic effects to ensure the generation of reliable and meaningful data.

References

Establishing Reference Ranges for 24-Methylenecholesterol-¹³C Enrichment in Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for establishing reference ranges for 24-Methylenecholesterol-¹³C enrichment in tissues. It is designed to assist researchers, scientists, and drug development professionals in designing and interpreting studies involving stable isotope labeling of this key intermediate in the cholesterol biosynthesis pathway. This document summarizes available experimental data, details relevant protocols, and offers a framework for future research in this area.

Introduction

24-Methylenecholesterol is a critical intermediate in the biosynthesis of cholesterol and other essential sterols.[1][2] The use of stable isotope labeling, particularly with ¹³C, allows for the dynamic tracing of metabolic pathways and the quantification of metabolite turnover. Establishing reference ranges for the enrichment of 24-Methylenecholesterol-¹³C in various tissues is essential for understanding baseline metabolic fluxes and identifying alterations in disease states or in response to therapeutic interventions. To date, comprehensive reference ranges in mammalian tissues have not been established, highlighting a significant area for future research. However, studies in other organisms, such as the honeybee (Apis mellifera), provide a valuable proof-of-concept and a methodological foundation for such investigations.[3]

Cholesterol Biosynthesis Pathway

24-Methylenecholesterol is synthesized from lanosterol through a series of enzymatic reactions within the broader cholesterol biosynthesis pathway. Two main pathways, the Bloch and the Kandutsch-Russell pathways, describe the conversion of lanosterol to cholesterol, with 24-methylenecholesterol featuring as an intermediate.[2] Understanding this pathway is crucial for designing and interpreting stable isotope tracing studies.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Bloch Bloch Pathway Lanosterol->Bloch Kandutsch_Russell Kandutsch-Russell Pathway Lanosterol->Kandutsch_Russell 24_Methylenecholesterol 24-Methylenecholesterol Bloch->24_Methylenecholesterol 7_Dehydrocholesterol 7-Dehydrocholesterol Kandutsch_Russell->7_Dehydrocholesterol Desmosterol Desmosterol 24_Methylenecholesterol->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol 7_Dehydrocholesterol->Cholesterol Workflow cluster_study_design Study Design cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis A Define Healthy Reference Population B Administer ¹³C-labeled Precursor A->B C Tissue Collection at Timed Intervals B->C D Tissue Homogenization C->D E Lipid Extraction D->E F Derivatization (for GC-MS) E->F G GC-MS or LC-MS Analysis E->G LC-MS F->G GC-MS H Quantification of ¹³C Enrichment G->H I Statistical Analysis H->I J Establishment of Reference Ranges I->J

References

Safety Operating Guide

Proper Disposal of 24-Methylenecholesterol-¹³C: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 24-Methylenecholesterol-¹³C. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. 24-Methylenecholesterol-¹³C is a white solid, and while its toxicological properties have not been thoroughly investigated, it is prudent to handle it as a potentially hazardous chemical.[1][2][3] An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

PPE Requirement Specification
Eye ProtectionSafety goggles or glasses
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Body ProtectionLaboratory coat

Handle the compound with care, avoiding dust formation. In case of accidental release, sweep up the material carefully and dispose of it as hazardous waste according to local regulations.

Waste Characterization and Segregation

24-Methylenecholesterol-¹³C is a non-radioactive, stable isotope-labeled compound.[4] Therefore, its disposal is governed by its chemical properties, not radiological concerns.[4][] It should be treated as chemical waste.

Key Chemical Information:

Property Value Reference
Appearance White Solid[1][2]
Chemical Stability Stable under recommended storage conditions[3]
Incompatibilities Strong oxidizing agents[3]
Hazardous Decomposition Carbon oxides (CO, CO₂) under fire conditions[3]

Segregation Protocol:

  • Do not mix 24-Methylenecholesterol-¹³C waste with radioactive waste.[4]

  • Do not mix with incompatible materials, such as strong oxidizing agents.[3][6]

  • Collect waste in a dedicated, compatible container.[7]

Step-by-Step Disposal Procedure

The primary and recommended method for disposal is through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor.[8][9]

Step 1: Containerization

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure screw-top cap.[6][7] Plastic containers are often preferred.[9]

  • The container should not be filled beyond 90% capacity to allow for expansion and prevent spills.[6]

Step 2: Labeling

  • Clearly label the waste container with a "Hazardous Waste" label.[7][9]

  • The label must include:

    • The full chemical name: "24-Methylenecholesterol-¹³C"

    • The quantity of waste.

    • The date the waste was first added to the container.

    • Any known hazards (e.g., "Handle with care," "Avoid dust inhalation").

Step 3: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][9]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Ensure incompatible wastes are segregated within the SAA.[6]

Step 4: Arrange for Pickup

  • Contact your institution's EHS office to schedule a pickup for the chemical waste.[9]

  • Follow their specific procedures for waste collection and documentation.

Disposal Options to Avoid:

  • Drain Disposal: Do not dispose of 24-Methylenecholesterol-¹³C down the drain. Only small amounts of specific, non-hazardous, water-soluble chemicals are typically permitted for drain disposal, and this compound does not meet the criteria.[8][10]

  • Trash Disposal: Do not dispose of this chemical in the regular trash.[10] Laboratory chemicals should not be placed in the general waste stream.[10]

Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of 24-Methylenecholesterol-¹³C.

G cluster_0 Waste Generation and Characterization cluster_1 Disposal Pathway cluster_2 Prohibited Actions A Generate 24-Methylenecholesterol-¹³C Waste B Is the waste radioactive? A->B C No, ¹³C is a stable isotope. B->C Check Isotope D Treat as chemical waste. C->D E Select compatible, labeled container. D->E F Store in Satellite Accumulation Area. E->F G Contact EHS for pickup. F->G H EHS managed disposal. G->H I Pour down drain? K NO I->K J Throw in regular trash? L NO J->L

Caption: Waste Characterization and Disposal Workflow.

Disposal Decision Logic

This diagram outlines the logical steps for determining the correct disposal path.

G Start Start: Have 24-Methylenecholesterol-¹³C Waste IsRadioactive Is the isotope radioactive? Start->IsRadioactive StableIsotope No, ¹³C is stable. IsRadioactive->StableIsotope No EHS_Disposal Dispose via EHS as Hazardous Chemical Waste IsRadioactive->EHS_Disposal Yes (Not Applicable) IsHazardous Does it have chemical hazards? ChemicalWaste Yes, treat as chemical waste. IsHazardous->ChemicalWaste Yes/Unknown StableIsotope->IsHazardous ChemicalWaste->EHS_Disposal Prohibited Prohibited: Do not use sink or trash disposal ChemicalWaste->Prohibited

Caption: Disposal Decision-Making Tree.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.